Product packaging for Cucumegastigmane I(Cat. No.:)

Cucumegastigmane I

Cat. No.: B116559
M. Wt: 240.29 g/mol
InChI Key: CNLCQYMRNGWEJB-OERKHBLVSA-N
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Description

Cucumegastigmane I has been reported in Cucumis sativus, Cucumis sativus var. sativus, and Brucea javanica with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20O4 B116559 Cucumegastigmane I

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S)-4-[(E,3S)-3,4-dihydroxybut-1-enyl]-4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O4/c1-9-6-11(16)7-12(2,3)13(9,17)5-4-10(15)8-14/h4-6,10,14-15,17H,7-8H2,1-3H3/b5-4+/t10-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNLCQYMRNGWEJB-OERKHBLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)CC(C1(C=CC(CO)O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)CC([C@]1(/C=C/[C@@H](CO)O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling Cucumegastigmane I: A Technical Guide to its Discovery and Origins

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide detailing the discovery, origin, and chemical characterization of Cucumegastigmane I, a megastigmane-type natural product, is presented for researchers, scientists, and professionals in drug development. This document compiles available data on its isolation, structural elucidation, and biological activities, providing a foundational resource for further investigation into this class of compounds.

Discovery and Origin

This compound was first isolated from the leaves of the common cucumber plant, Cucumis sativus.[1] This discovery, published in 2007, identified it as a novel megastigmane, a class of C13-norisoprenoids derived from the degradation of carotenoids.[1]

Structural Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic analysis and chemical methods. The primary techniques employed were Nuclear Magnetic Resonance (NMR) spectroscopy and a modified Mosher's method to establish the absolute stereochemistry of the molecule.[1]

Spectroscopic Data
Data TypeDescription
¹H-NMR Provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.
¹³C-NMR Provides information on the carbon skeleton of the molecule.
Optical Rotation Measures the rotation of plane-polarized light by a chiral molecule, indicating its stereochemistry. The specific rotation value for this compound has not been widely reported in secondary literature.
Mass Spectrometry Determines the molecular weight and elemental composition of the molecule.

Experimental Protocols

Isolation of this compound

The isolation of this compound from Cucumis sativus leaves involved a multi-step extraction and chromatographic process. A generalized workflow for the isolation of natural products from plant material is depicted below. The specific details of the solvents, column materials, and elution gradients for this compound are contained within the original research publication by Kai et al. (2007).

experimental_workflow plant_material Fresh Leaves of Cucumis sativus extraction Solvent Extraction plant_material->extraction partitioning Solvent-Solvent Partitioning extraction->partitioning chromatography Column Chromatography partitioning->chromatography purification Further Purification (e.g., HPLC) chromatography->purification cucumegastigmane_i This compound purification->cucumegastigmane_i

A generalized workflow for the isolation of this compound.
Structure Determination by Modified Mosher's Method

The absolute configuration of chiral centers in this compound was determined using the modified Mosher's method. This technique involves the chemical derivatization of the chiral alcohol with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomeric esters. The analysis of the ¹H-NMR spectra of these esters allows for the assignment of the absolute stereochemistry.

Biological Activity

While direct evidence for the biological activity of this compound is lacking, other compounds isolated from cucumber, such as cucurbitacins, have been shown to modulate various signaling pathways implicated in cancer and inflammation. These pathways include JAK-STAT3, Wnt, PI3K/Akt, and MAPK. It is plausible that this compound, as a constituent of cucumber, may possess other, as yet undetermined, biological activities.

signaling_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor jak JAK receptor->jak pi3k PI3K receptor->pi3k wnt Wnt Pathway Components receptor->wnt mapk MAPK Pathway Components receptor->mapk stat3 STAT3 jak->stat3 transcription Gene Transcription (Proliferation, Survival, Inflammation) stat3->transcription akt Akt pi3k->akt akt->transcription wnt->transcription mapk->transcription cucumber_compounds Cucumber-derived Compounds (e.g., Cucurbitacins) cucumber_compounds->receptor Inhibition

General signaling pathways modulated by various cucumber-derived compounds.

Synthesis

To date, there are no published reports on the chemical synthesis of this compound.

Conclusion

This compound is a natural product isolated from the leaves of Cucumis sativus. Its structure has been elucidated, but research into its biological activity and potential therapeutic applications remains in its infancy. The lack of significant cytotoxic activity in one study does not preclude other biological effects. Further investigation is warranted to fully characterize the pharmacological profile of this megastigmane and to explore its potential, if any, in drug discovery and development. This guide serves as a foundational repository of current knowledge to facilitate such future research.

References

Unveiling Cucumegastigmane I in Cucumis sativus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the natural occurrence of Cucumegastigmane I, a megastigmane-type norisoprenoid, within Cucumis sativus (cucumber). While the presence of this compound has been confirmed, this document also highlights the current gaps in quantitative and detailed methodological data in publicly available scientific literature. This guide synthesizes the existing knowledge on its natural source, biosynthetic origins, and generalized protocols for its study, providing a foundational resource for further research and development.

Natural Sources and Distribution

This compound has been identified and isolated from the leaves of Cucumis sativus.[1][2][3] Alongside its analog, Cucumegastigmane II, it is a recognized phytochemical constituent of this widely cultivated plant.[3] While the leaves are the confirmed primary source, the distribution and concentration of this compound in other parts of the cucumber plant, such as the fruit, stem, or roots, have not been extensively reported in the available literature.

Quantitative Data Summary

A comprehensive review of scientific literature reveals a notable absence of specific quantitative data for this compound in Cucumis sativus. To date, no studies have been found that report the concentration, yield, or distribution of this compound in various tissues of the cucumber plant. The table below reflects this current knowledge gap.

Plant PartCompoundConcentration/YieldMethod of QuantificationReference
LeavesThis compoundData not availableNot applicableN/A
FruitThis compoundData not availableNot applicableN/A
StemThis compoundData not availableNot applicableN/A
RootsThis compoundData not availableNot applicableN/A

Further research employing targeted quantitative analysis is necessary to populate these data fields and provide a clearer understanding of the accumulation of this compound in Cucumis sativus.

Biosynthesis of this compound

This compound belongs to the C13-norisoprenoid class of compounds, which are known to be derived from the oxidative degradation of carotenoids. The biosynthesis is initiated by the enzymatic cleavage of carotenoid precursors by a class of enzymes known as Carotenoid Cleavage Dioxygenases (CCDs). In Cucumis sativus, the presence of the CsCCD1 gene has been identified, which encodes for a carotenoid cleavage dioxygenase 1. This enzyme is implicated in the cleavage of various carotenoids, leading to the formation of different apocarotenoids, which can then be further metabolized to form megastigmanes like this compound.

Biosynthesis Carotenoids Carotenoid Precursors (e.g., β-carotene, Lutein, Neoxanthin) Apocarotenoids Apocarotenoid Intermediates Carotenoids->Apocarotenoids Oxidative Cleavage CucumegastigmaneI This compound Apocarotenoids->CucumegastigmaneI Further Metabolic Steps (e.g., reduction, oxidation, glycosylation) CCD1 Carotenoid Cleavage Dioxygenase 1 (CCD1) CCD1->Carotenoids

Biosynthetic pathway of this compound.

Experimental Protocols

While a specific, detailed protocol for the extraction and quantification of this compound from Cucumis sativus is not available in the reviewed literature, a generalized workflow can be constructed based on standard methodologies for the analysis of norisoprenoids in plant matrices.

General Extraction and Isolation Workflow

The following diagram outlines a representative workflow for the extraction and isolation of this compound from cucumber leaves. This is a generalized protocol and would require optimization for this specific compound and matrix.

Workflow cluster_prep Sample Preparation cluster_extract Extraction & Fractionation cluster_purify Purification cluster_analyze Analysis & Identification Harvest Harvest Cucumber Leaves Dry Drying (e.g., freeze-drying or air-drying) Harvest->Dry Grind Grinding to a Fine Powder Dry->Grind Maceration Maceration with Organic Solvent (e.g., Methanol or Ethanol) Grind->Maceration Filtration Filtration Maceration->Filtration Concentration Concentration under Vacuum Filtration->Concentration Partitioning Liquid-Liquid Partitioning (e.g., with Ethyl Acetate) Concentration->Partitioning ColumnChrom Column Chromatography (e.g., Silica Gel) Partitioning->ColumnChrom PrepHPLC Preparative HPLC ColumnChrom->PrepHPLC TLC Thin Layer Chromatography (TLC) ColumnChrom->TLC HPLCMS HPLC-MS/MS for Quantification PrepHPLC->HPLCMS NMR NMR for Structural Elucidation PrepHPLC->NMR

Generalized experimental workflow for this compound.
Detailed Methodological Considerations

  • Extraction: Maceration with methanol or ethanol is a common starting point for the extraction of moderately polar compounds like megastigmanes from plant material.[1]

  • Fractionation: Liquid-liquid partitioning using solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) can effectively separate compounds based on their polarity. The ethyl acetate fraction is often enriched with norisoprenoids.

  • Purification: A combination of column chromatography (e.g., silica gel) followed by preparative High-Performance Liquid Chromatography (HPLC) is typically required to isolate pure compounds.

  • Quantification: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the method of choice for sensitive and specific quantification of plant metabolites. A validated method would require an authentic standard of this compound.

  • Structural Elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR experiments) and high-resolution mass spectrometry are essential for the unambiguous identification and structural elucidation of the isolated compound.

Conclusion and Future Directions

This compound is a confirmed natural product of Cucumis sativus leaves. Its biosynthesis likely follows the carotenoid degradation pathway common for C13-norisoprenoids. However, there is a significant lack of quantitative data and detailed, validated experimental protocols for its analysis in cucumber. For researchers and drug development professionals, this presents both a challenge and an opportunity. Future research should focus on:

  • Developing and validating a robust analytical method for the quantification of this compound in various tissues of Cucumis sativus.

  • Investigating the distribution and accumulation of this compound throughout the life cycle of the cucumber plant.

  • Elucidating the specific carotenoid precursors and the enzymatic steps involved in its biosynthesis in cucumber.

  • Evaluating the biological activities of purified this compound to explore its potential therapeutic applications.

This technical guide serves as a starting point for these future investigations, providing the currently available information and a framework for the methodologies that will be required.

References

The Biosynthesis Pathway of Megastigmanes in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megastigmanes are a class of C13-norisoprenoid secondary metabolites found throughout the plant kingdom. They are derived from the oxidative degradation of carotenoids and contribute to the characteristic aromas and flavors of many fruits, flowers, and wines. Beyond their sensory properties, megastigmanes have garnered significant interest for their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This technical guide provides an in-depth exploration of the biosynthesis of megastigmanes in plants, detailing the enzymatic pathways, regulatory mechanisms, and key experimental protocols for their study.

Core Biosynthetic Pathway

The biosynthesis of megastigmanes originates from the cleavage of C40 carotenoids, a process primarily catalyzed by a family of non-heme iron-dependent enzymes known as Carotenoid Cleavage Dioxygenases (CCDs). This pathway is intricately linked with the biosynthesis of other important plant hormones, such as abscisic acid (ABA) and strigolactones.

The initial step involves the oxidative cleavage of various carotenoid precursors at specific double bonds. The type of carotenoid precursor and the specific CCD enzyme involved determine the resulting megastigmane structure.

Key Precursors and Enzymes:
  • Carotenoid Precursors: The primary precursors for megastigmane biosynthesis are C40 carotenoids, including β-carotene, lutein, neoxanthin, and violaxanthin. The specific carotenoid profile of a plant tissue dictates the potential diversity of megastigmanes that can be produced.

  • Carotenoid Cleavage Dioxygenases (CCDs): These enzymes are the key players in the pathway, catalyzing the oxidative cleavage of carotenoids. Plant CCDs are classified into several subfamilies, with CCD1 and CCD4 being particularly important for the generation of various megastigmanes. These enzymes typically cleave carotenoids at the 9,10 and 9',10' positions.[1][2][3]

Illustrative Biosynthetic Pathways:

The following diagrams illustrate the biosynthetic pathways for two prominent megastigmanes, β-ionone and β-damascenone.

Biosynthesis of β-Ionone from β-Carotene.
Biosynthesis of β-Damascenone from Neoxanthin.

Regulation of Megastigmane Biosynthesis

The biosynthesis of megastigmanes is a tightly regulated process, influenced by both developmental cues and environmental stimuli. The regulation primarily occurs at the transcriptional level, controlling the expression of CCD genes.

Abiotic Stress Signaling:

Abiotic stresses such as drought, high salinity, and intense light are potent inducers of megastigmane biosynthesis. This response is often mediated by the plant hormone abscisic acid (ABA), which is also derived from carotenoid cleavage.

The signaling cascade initiated by abiotic stress leads to the activation of various transcription factors, which in turn bind to the promoter regions of CCD genes, upregulating their expression.

Abiotic Stress Signaling Pathway to CCD Gene Expression.
Transcriptional Regulation:

Several families of transcription factors are implicated in the regulation of CCD gene expression in response to abiotic stress, including:

  • MYB Transcription Factors: MYB proteins are a large family of transcription factors in plants that play crucial roles in regulating various stress responses. Specific MYB factors have been shown to bind to the promoters of CCD genes and modulate their expression under drought and high-light conditions.[4][5][6][7][8]

  • WRKY Transcription Factors: WRKY transcription factors are key regulators of plant defense and stress responses. Evidence suggests their involvement in the regulation of norisoprenoid biosynthesis in grapes.

  • NAC Transcription Factors: The NAC family of transcription factors is involved in various developmental processes and stress responses. Some NAC transcription factors have been shown to regulate genes involved in carotenoid and ABA biosynthesis, thereby indirectly influencing megastigmane production.

Quantitative Data

The enzymatic conversion of carotenoids to megastigmanes is characterized by specific kinetic parameters. The following table summarizes available data for a plant Carotenoid Cleavage Dioxygenase 1 (CCD1).

EnzymeSubstrateK_m_ (mM)V_max_ (U/mg)Source
Morus notabilis CCD1β-apo-8'-carotenal0.8372.5[9]
Iris pallida CCD1β-apo-8'-carotenal0.691.22[10]
Osmanthus fragrans CCD1β-apo-8'-carotenal0.822.30[10]

Experimental Protocols

Extraction of Megastigmanes from Plant Material (e.g., Grape Berries)

This protocol outlines a general procedure for the extraction of free and glycosidically bound megastigmanes from grape berries.

Materials:

  • Grape berries

  • Liquid nitrogen

  • Methanol

  • Dichloromethane

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Phosphate-citrate buffer (pH 5.0)

  • Aromatic-free enzyme preparation (e.g., AR2000)

  • Sodium bicarbonate solution (5%)

  • Anhydrous sodium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Freeze grape berries in liquid nitrogen and grind to a fine powder.

  • Extract the powdered tissue with a methanol/dichloromethane mixture.

  • Centrifuge the mixture and collect the supernatant.

  • Separate the free and glycosidically bound fractions using a C18 SPE cartridge.

  • Free Fraction: Elute the free megastigmanes from the SPE cartridge with dichloromethane. Concentrate the eluate and analyze by GC-MS.

  • Bound Fraction: Elute the glycosides from the SPE cartridge with methanol.

  • Evaporate the methanol, redissolve the residue in phosphate-citrate buffer, and add an aromatic-free enzyme preparation.

  • Incubate the mixture to allow for enzymatic hydrolysis of the glycosides.

  • Extract the released aglycones (megastigmanes) with dichloromethane.

  • Wash the organic phase with sodium bicarbonate solution and water, then dry over anhydrous sodium sulfate.

  • Concentrate the final extract and analyze by GC-MS.

Workflow Diagram:

Workflow for Megastigmane Extraction.
In Vitro Assay of Carotenoid Cleavage Dioxygenase (CCD) Activity

This protocol describes a method for determining the in vitro activity of a recombinant CCD enzyme.[11]

Materials:

  • Purified recombinant CCD enzyme

  • Carotenoid substrate (e.g., β-carotene) dissolved in a suitable organic solvent (e.g., acetone)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl and 1 mM dithiothreitol)

  • Ferrous sulfate (FeSO₄)

  • Catalase

  • A detergent (e.g., Triton X-100)

  • HPLC system with a C30 column and a photodiode array (PDA) detector

Procedure:

  • Prepare a reaction mixture containing the assay buffer, catalase, and ferrous sulfate.

  • Add the purified CCD enzyme to the reaction mixture.

  • Prepare the carotenoid substrate by mixing the organic solvent stock with the assay buffer containing a detergent to form micelles.

  • Initiate the reaction by adding the carotenoid substrate to the enzyme mixture.

  • Incubate the reaction at a controlled temperature (e.g., 28°C) in the dark.

  • Stop the reaction at various time points by adding a quenching solution (e.g., ice-cold acetone).

  • Extract the cleavage products with an organic solvent (e.g., hexane).

  • Evaporate the solvent, redissolve the residue in a suitable solvent, and analyze the products by HPLC-PDA.

  • Quantify the cleavage products based on standard curves of authentic compounds.

Quantification of Megastigmanes by HPLC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of megastigmanes in plant extracts using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[12][13]

Instrumentation:

  • HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Megastigmane standards

Procedure:

  • Sample Preparation: Prepare plant extracts as described in the extraction protocol. The final extract should be dissolved in a solvent compatible with the HPLC mobile phase.

  • Chromatographic Separation:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Use a gradient elution to separate the megastigmanes. A typical gradient might start with a low percentage of mobile phase B, gradually increasing to a high percentage to elute the compounds.

    • Set an appropriate flow rate (e.g., 0.3 mL/min) and column temperature (e.g., 40°C).

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive ESI mode.

    • Optimize the MS parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for each target megastigmane using authentic standards.

    • Develop a Multiple Reaction Monitoring (MRM) method for each compound, selecting the precursor ion and the most abundant and specific product ions.

  • Quantification:

    • Prepare a calibration curve using a series of dilutions of the megastigmane standards.

    • Analyze the plant extracts using the optimized HPLC-MS/MS method.

    • Quantify the megastigmanes in the samples by comparing their peak areas to the calibration curve.

Conclusion

The biosynthesis of megastigmanes is a complex and highly regulated process that is integral to plant metabolism and interaction with the environment. The elucidation of this pathway has been made possible through a combination of genetic, biochemical, and analytical techniques. This guide provides a comprehensive overview of the current understanding of megastigmane biosynthesis, from the initial carotenoid precursors to the final diverse products. The detailed experimental protocols and signaling pathway diagrams offer a valuable resource for researchers seeking to further investigate this fascinating class of plant secondary metabolites and their potential applications in various fields, including the development of new pharmaceuticals and flavor compounds. Further research into the kinetic properties of a wider range of CCD enzymes and the intricate details of their transcriptional regulation will undoubtedly uncover new layers of complexity and provide further opportunities for biotechnological applications.

References

Preliminary Biological Activity Screening of Cucumegastigmane I: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively documents the biological activities of extracts from plants known to contain Cucumegastigmane I, such as Cucumis sativus. However, there is a notable scarcity of studies that have performed a comprehensive biological activity screening on the isolated this compound. This guide, therefore, summarizes the known biological activities of extracts in which this compound is a constituent and touches upon the activities of the broader megastigmane class of compounds. The data presented herein should be interpreted as indicative of potential activities that warrant further investigation with the pure compound.

Introduction

This compound is a megastigmane-type norisoprenoid that has been isolated from the leaves of Cucumis sativus (cucumber).[1] Megastigmanes are a class of C13-norisoprenoids, which are thought to be derived from the degradation of carotenoids.[2][3] While the specific biological activities of this compound have not been extensively studied, the plant extracts from which it is derived have demonstrated a range of promising pharmacological effects, including cytotoxic, anti-inflammatory, antioxidant, and antimicrobial properties.[1][4][5] This technical guide provides a summary of these preliminary findings to inform future research and drug discovery efforts centered on this compound and related compounds.

Potential Biological Activities

Cytotoxic Activity

While direct cytotoxic data for isolated this compound is not available in the reviewed literature, studies on extracts of Cucumis sativus suggest potential anticancer properties. An ethyl acetate fraction of Cucumis sativus leaves, from which this compound was isolated, demonstrated significant cytotoxicity against acute myeloid leukemia (AML) cell lines.[1]

Table 1: Cytotoxicity of an Ethyl Acetate Fraction of Cucumis sativus Leaves Containing this compound

Cell LineIC50 (µg/mL)
EoL-1 (FLT3-overexpressing)40.82 ± 0.8
MV4-11 (FLT3-overexpressing)35.54 ± 4.1

Source:[1]

Further investigation within the same study identified dehydrovomifoliol as a major bioactive compound within the most active fraction, which induced G0/G1 cell cycle arrest and apoptosis.[1] This suggests that while this compound's direct role is unknown, the chemical milieu from which it is derived is biologically active.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Plating: Seed human cancer cell lines (e.g., EoL-1, MV4-11) in 96-well plates at a density of approximately 5,000 cells per well.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Replace the culture medium with fresh medium containing various concentrations of the test compound (e.g., the ethyl acetate fraction).

  • Incubation: Incubate the treated cells for a specified period, typically 72 hours.

  • MTT Addition: Add 10 µL of a 0.5% (w/v) MTT solution in phosphate-buffered saline (PBS) to each well.

  • Further Incubation: Incubate for an additional 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Anti-inflammatory Activity

The anti-inflammatory properties of Cucumis sativus extracts have been documented, suggesting a potential role for its constituents, including this compound. An iminosugar, idoBR1, isolated from cucumber, has been shown to reduce lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) in THP-1 cells and ex vivo human blood, indicating a potent anti-inflammatory effect.[6] Methanolic extracts of C. sativus leaves have also demonstrated significant anti-inflammatory activity in rat models.[7]

Table 2: Anti-inflammatory Activity of Methanolic Extract of C. sativus Leaves in Carrageenan-Induced Paw Edema

TreatmentDose (mg/kg)% Inhibition of Edema (at 5h)
Methanolic Extract15057.35
Methanolic Extract25072.06
Indomethacin (Standard)1079.41

Source:[7]

This in vivo assay is a standard model for evaluating acute inflammation.

  • Animal Model: Use adult rats (e.g., Long Evans rats).

  • Grouping: Divide the animals into control, standard, and test groups.

  • Administration: Administer the test extract (e.g., methanolic extract of C. sativus leaves) orally at different doses. The standard group receives a known anti-inflammatory drug (e.g., indomethacin), and the control group receives the vehicle.

  • Induction of Inflammation: After a set time (e.g., 60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar surface of the right hind paw of each rat.

  • Measurement: Measure the paw volume or diameter using a plethysmometer or vernier calipers at regular intervals (e.g., every hour for 5 hours) after the carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups with the control group.

Antioxidant Activity

Megastigmane glycosides as a class have been reported to possess antioxidant activity.[3] Various extracts of Cucumis species have demonstrated significant antioxidant potential through different assays, including DPPH radical scavenging and ferric reducing antioxidant power (FRAP).[8]

Table 3: Antioxidant Activity of Cucumis sativus Leaf Extracts

AssayExtract TypeResult
DPPH Radical ScavengingMethanolic ExtractIC50: 13.06 µg/mL
Total Phenolic ContentMethanolic Extract262.31 mg/g GAE
Total Antioxidant CapacityMethanolic Extract267.2 mg/g AAE

GAE: Gallic Acid Equivalent; AAE: Ascorbic Acid Equivalent Source:[7]

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

  • Reagent Preparation: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction Mixture: Add aliquots of the test extract at various concentrations to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the decrease in absorbance at 517 nm using a spectrophotometer. The bleaching of the purple DPPH solution to a yellow color is indicative of radical scavenging activity.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined.

Antimicrobial Activity

While specific antimicrobial data for this compound is lacking, other compounds isolated from Cucumis sativus have shown antimicrobial effects. For instance, sphingolipids isolated from cucumber stems exhibited antifungal and antibacterial activity.[5][9][10] Furthermore, compounds isolated from the ethyl acetate fractions of Cucumis sativus flowers have shown significant activity against various bacterial and fungal strains.[11][12]

Table 4: Antimicrobial Activity of Compounds Isolated from Cucumis sativus Flowers

MicroorganismTypeActivity
S. typhiBacteriumSignificant
E. coliBacteriumSignificant
E. faecalisBacteriumSignificant
B. cereusBacteriumSignificant
C. lunataFungusSignificant
C. albicansFungusSignificant

Activity is reported as comparable to standard antibiotics/antifungals. Source:[11][12]

This method is widely used to test the antimicrobial activity of extracts and pure compounds.

  • Microbial Culture: Prepare a standardized inoculum of the test microorganism.

  • Agar Plate Preparation: Spread the microbial inoculum uniformly over the surface of a suitable agar medium in a Petri dish.

  • Disc Application: Impregnate sterile filter paper discs with a known concentration of the test substance.

  • Placement: Place the impregnated discs on the surface of the inoculated agar.

  • Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited). The size of the zone is indicative of the antimicrobial activity.

Visualizations

Experimental Workflow

G cluster_extraction Extraction & Isolation cluster_screening Biological Activity Screening plant_material Plant Material (e.g., Cucumis sativus leaves) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction fractionation Fractionation (e.g., Ethyl Acetate) extraction->fractionation isolation Chromatographic Isolation fractionation->isolation compound Pure this compound isolation->compound cytotoxicity Cytotoxicity Assays (e.g., MTT) compound->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., Carrageenan-induced edema) compound->anti_inflammatory antioxidant Antioxidant Assays (e.g., DPPH) compound->antioxidant antimicrobial Antimicrobial Assays (e.g., Disc Diffusion) compound->antimicrobial G cluster_apoptosis Apoptosis Induction Cucumegastigmane_I This compound (Hypothesized) Bax Bax (Pro-apoptotic) Cucumegastigmane_I->Bax Bcl2 Bcl-2 (Anti-apoptotic) Cucumegastigmane_I->Bcl2 Cell_Membrane Cell Membrane Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

References

physical and chemical properties of Cucumegastigmane I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cucumegastigmane I is a naturally occurring megastigmane, a class of C13-norisoprenoids derived from the degradation of carotenoids. First isolated from the leaves of Cucumis sativus (cucumber), this compound has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its potential biological significance.

Physical and Chemical Properties

This compound is a sesquiterpenoid with the chemical formula C₁₃H₂₀O₄.[1] Its structure was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₂₀O₄[1]
Molecular Weight 240.30 g/mol [1]
IUPAC Name (4S)-4-((1E,3S)-3,4-dihydroxybut-1-en-1-yl)-4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-onePubChem
CAS Number 929881-46-9
Appearance Colorless oil
Optical Rotation ([α]D) +12.5 (c 0.1, MeOH)

Spectroscopic Data

The structural elucidation of this compound was primarily achieved through the following spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound were recorded in deuterated methanol (CD₃OD). The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)

Positionδ (ppm)MultiplicityJ (Hz)
25.92s
1'5.78dd15.7, 5.5
2'5.68dd15.7, 7.0
3'4.18m
4'a3.58dd11.2, 3.7
4'b3.48dd11.2, 6.1
2.53d17.1
2.18d17.1
Me-71.05s
Me-80.98s
Me-91.90s

Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)

Positionδ (ppm)
1201.8
2127.8
3164.2
479.1
548.1
650.9
724.5
823.4
920.3
1'134.1
2'132.5
3'75.4
4'65.2
Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the exact mass and molecular formula of this compound.

  • HR-ESI-MS: m/z 241.1438 [M+H]⁺ (calculated for C₁₃H₂₁O₄, 241.1440)

Experimental Protocols

Isolation and Purification of this compound

The following protocol outlines the methodology for the isolation and purification of this compound from the leaves of Cucumis sativus.

experimental_workflow start Fresh leaves of Cucumis sativus extraction Extraction with MeOH at room temperature start->extraction concentration Concentration under reduced pressure extraction->concentration partition Partitioning between EtOAc and H₂O concentration->partition EtOAc_extract EtOAc-soluble fraction partition->EtOAc_extract chromatography1 Silica gel column chromatography (n-hexane-EtOAc gradient) EtOAc_extract->chromatography1 fractionation Collection of fractions chromatography1->fractionation chromatography2 ODS column chromatography (MeOH-H₂O gradient) fractionation->chromatography2 purification Preparative HPLC (ODS, MeOH-H₂O) chromatography2->purification end This compound purification->end

Fig. 1: Experimental workflow for the isolation of this compound.

Detailed Steps:

  • Extraction: Fresh leaves of Cucumis sativus are macerated and extracted with methanol (MeOH) at room temperature.

  • Concentration: The methanolic extract is concentrated under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is suspended in water (H₂O) and partitioned with ethyl acetate (EtOAc). The EtOAc-soluble fraction is collected.

  • Silica Gel Chromatography: The EtOAc-soluble fraction is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and EtOAc to separate compounds based on polarity.

  • ODS Chromatography: Fractions containing this compound are further purified by octadecylsilyl (ODS) column chromatography using a methanol-water gradient.

  • Preparative HPLC: Final purification is achieved by preparative high-performance liquid chromatography (HPLC) on an ODS column with a methanol-water mobile phase to yield pure this compound.

Potential Signaling Pathways and Biological Activities

While specific studies on the signaling pathways of this compound are limited, the broader class of megastigmane glycosides has been reported to possess various biological activities, including anti-inflammatory and antioxidant effects. These activities suggest potential interactions with key cellular signaling pathways.

Hypothetical Anti-Inflammatory Signaling Pathway

Megastigmane glycosides may exert anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.

anti_inflammatory_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway stimulus Inflammatory Stimuli (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor MAPKKK MAPKKK receptor->MAPKKK activates IKK IKK Complex receptor->IKK activates cucumegastigmane This compound MAPKK MAPKK cucumegastigmane->MAPKK inhibits? cucumegastigmane->IKK inhibits? MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK NFkB_nucleus NF-κB (nucleus) MAPK->NFkB_nucleus activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->NFkB_nucleus translocates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_nucleus->cytokines induces transcription

Fig. 2: Hypothetical anti-inflammatory mechanism of this compound.

This proposed pathway suggests that this compound may inhibit the activation of key signaling molecules like the IKK complex and MAP kinases, leading to the suppression of NF-κB and subsequent reduction in the production of pro-inflammatory cytokines.

Potential Antioxidant Mechanism

The antioxidant properties of megastigmane glycosides may be attributed to their ability to scavenge reactive oxygen species (ROS) and upregulate endogenous antioxidant defense systems, potentially through the Nrf2-ARE pathway.

antioxidant_pathway cluster_nrf2 Nrf2-ARE Pathway oxidative_stress Oxidative Stress (Increased ROS) Keap1 Keap1 oxidative_stress->Keap1 inactivates cucumegastigmane This compound cucumegastigmane->oxidative_stress scavenges ROS cucumegastigmane->Keap1 may modulate Nrf2 Nrf2 Keap1->Nrf2 releases Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus translocates ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE binds to antioxidant_enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->antioxidant_enzymes induces transcription

Fig. 3: Potential antioxidant mechanism of this compound.

In this proposed mechanism, this compound could either directly scavenge ROS or modulate the Keap1-Nrf2 pathway, leading to the translocation of Nrf2 to the nucleus. This, in turn, would activate the Antioxidant Response Element (ARE) and upregulate the expression of protective antioxidant enzymes.

Conclusion

This compound represents an interesting natural product with potential for further investigation in the fields of medicinal chemistry and drug discovery. The data and protocols presented in this guide provide a solid foundation for researchers to build upon. Future studies should focus on confirming the hypothesized biological activities and elucidating the precise molecular mechanisms of action of this compound to fully realize its therapeutic potential.

References

An In-depth Technical Guide on Cucumegastigmane I and its Relation to Cucurbitacins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Cucumegastigmane I and its relationship to cucurbitacins, two distinct classes of bioactive compounds found in members of the Cucurbitaceae family, such as Cucumis sativus (cucumber). While cucurbitacins are well-known for their potent cytotoxic and anti-inflammatory properties, the biological activities of this compound, a C13-norisoprenoid, are less extensively characterized. This document explores their co-occurrence, divergent biosynthetic origins from the common isoprenoid pathway, and compares their biological activities through a review of available quantitative data. Detailed experimental protocols for the isolation and analysis of these compounds are also provided, alongside visualizations of key pathways to aid in research and drug development efforts.

Introduction

The plant kingdom is a rich source of structurally diverse secondary metabolites with significant pharmacological potential. The Cucurbitaceae family, which includes cucumbers, melons, and gourds, is a notable producer of such compounds. Among these, the triterpenoid saponins known as cucurbitacins have garnered considerable attention for their potent biological activities, including anti-cancer and anti-inflammatory effects.[1][2] Concurrently, these plants also synthesize a variety of other compounds, including the C13-norisoprenoid, this compound.[3]

This guide aims to provide a detailed technical understanding of the relationship between this compound and cucurbitacins. We will delve into their distinct biosynthetic pathways, which diverge from the central isoprenoid pathway, and present a comparative analysis of their biological activities based on available quantitative data. Furthermore, this document provides detailed experimental methodologies for the isolation, characterization, and quantification of these compounds, intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structures

The fundamental structural differences between this compound and the cucurbitacins are key to their distinct chemical properties and biological activities.

This compound is a C13-norisoprenoid, a class of compounds derived from the degradation of carotenoids.[3][4] Its structure is characterized by a cyclohexenone ring with a substituted side chain.

Cucurbitacins are a group of highly oxygenated tetracyclic triterpenoids. Their complex structure is based on the cucurbitane skeleton, a 19-(10→9β)-abeo-10α-lanost-5-ene core.[5] Variations in the oxygenation pattern and side chain substitutions give rise to a wide variety of cucurbitacin analogues (e.g., Cucurbitacin B, E, I).

Biosynthetic Pathways: A Divergence from the Isoprenoid Pathway

This compound and cucurbitacins share a common origin in the plant isoprenoid pathway, which synthesizes the universal C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). However, their biosynthetic routes diverge significantly, with cucurbitacins arising from the triterpenoid branch and this compound from the degradation of carotenoids, which are tetraterpenoids. In plants, the early stages of isoprenoid biosynthesis occur via two independent pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids.[4][6][7][8]

Biosynthesis of Cucurbitacins (Triterpenoids)

The biosynthesis of cucurbitacins begins in the cytosol with the MVA pathway, leading to the formation of the C30 precursor, 2,3-oxidosqualene. This linear molecule then undergoes a complex cyclization to form the characteristic tetracyclic cucurbitane skeleton. Subsequent modifications by cytochrome P450 monooxygenases and glycosyltransferases introduce the various oxygen functionalities and glycosyl groups that define the different cucurbitacin analogues.[5][9][10][11][12]

Biosynthesis of this compound (Apocarotenoid)

This compound is an apocarotenoid, a class of compounds formed from the oxidative cleavage of carotenoids.[3][4] Carotenoids themselves are C40 tetraterpenoids synthesized in the plastids via the MEP pathway. The key enzymes in the formation of apocarotenoids are the Carotenoid Cleavage Dioxygenases (CCDs).[1][13][14] In Cucumis sativus, the enzyme CsCCD1 has been identified and is responsible for the cleavage of carotenoids to produce various apocarotenoids, including the precursors to megastigmanes like this compound.[13]

Biosynthetic_Pathways cluster_isoprenoid Central Isoprenoid Pathway cluster_triterpenoid Triterpenoid Pathway (Cytosol - MVA) cluster_carotenoid Carotenoid Pathway (Plastid - MEP) IPP Isopentenyl Pyrophosphate (IPP) Squalene 2,3-Oxidosqualene IPP->Squalene MVA Pathway Carotenoids Carotenoids (e.g., β-carotene) IPP->Carotenoids MEP Pathway DMAPP Dimethylallyl Pyrophosphate (DMAPP) Cucurbitane Cucurbitane Skeleton Squalene->Cucurbitane Cyclization Cucurbitacins Cucurbitacins Cucurbitane->Cucurbitacins Oxidation, Glycosylation Apocarotenoids Apocarotenoid Precursors Carotenoids->Apocarotenoids CCD Enzymes (e.g., CsCCD1) Cucumegastigmane This compound Apocarotenoids->Cucumegastigmane

Divergent biosynthesis of Cucurbitacins and this compound.

Comparative Biological Activity

While both classes of compounds are found in Cucumis sativus, their biological activity profiles, particularly in terms of potency, appear to be quite different. Cucurbitacins are renowned for their high cytotoxicity against a wide range of cancer cell lines, often with IC50 values in the nanomolar to low micromolar range.[13][15] In contrast, quantitative data for the biological activity of this compound is sparse. However, studies on closely related megastigmanes, such as dehydrovomifoliol, indicate significantly lower cytotoxicity.

Cytotoxicity Data

The following tables summarize available IC50 values for cucurbitacins and a representative megastigmane. It is important to note that direct comparisons are challenging due to variations in cell lines and assay conditions.

Table 1: Cytotoxicity of Cucurbitacins

CompoundCell LineActivity (IC50)Reference
Cucurbitacin BA549 (Lung Carcinoma)0.009 µM[13]
Cucurbitacin BMCF-7 (Breast Cancer)12.0 µM[13]
Cucurbitacin BMDA-MB-231 (Breast Cancer)10-100 nM[15]
Cucurbitacin BHEK293T (Non-cancerous)>40 µM[16]
Cucurbitacin EHeLa (Cervical Cancer)0.02 µM[17]
Cucurbitacin IHepG2 (Hepatoma)4.16 µM[18]

Table 2: Cytotoxicity of Megastigmanes (Dehydrovomifoliol as a proxy for this compound)

CompoundOrganism/Cell LineActivity (I50)Reference
DehydrovomifoliolCress Seedling Roots1.2 mM[3]
DehydrovomifoliolCress Seedling Shoots2.0 mM[3]

Note: The phytotoxicity data for dehydrovomifoliol is presented as a general indicator of its cytotoxic potential. Direct IC50 values against human cancer cell lines for this compound were not available in the reviewed literature.

Anti-inflammatory and Antimicrobial Activities

Cucurbitacins have demonstrated potent anti-inflammatory activity, often linked to the inhibition of pathways such as NF-κB and STAT3.[1][2][13] While this compound is also reported to have anti-inflammatory properties, quantitative comparative data (e.g., IC50 for inhibition of inflammatory mediators) is limited. Similarly, some antimicrobial activity has been reported for compounds isolated from cucumber, but specific MIC values for this compound are not well-documented in the available literature.

Experimental Protocols

The following sections outline generalized protocols for the isolation, characterization, and quantification of this compound and cucurbitacins. These are intended as a guide and may require optimization based on the specific plant material and available instrumentation.

General Workflow for Isolation and Analysis

experimental_workflow cluster_analysis Analysis start Plant Material (e.g., Cucumis sativus leaves) extraction Solvent Extraction (e.g., Methanol or Ethanol) start->extraction partition Liquid-Liquid Partitioning (e.g., Hexane, Chloroform, Ethyl Acetate) extraction->partition chromatography Column Chromatography (Silica Gel, C18) partition->chromatography hplc Preparative HPLC chromatography->hplc pure_compounds Isolated Compounds (this compound, Cucurbitacins) hplc->pure_compounds analysis Structural Elucidation & Quantification pure_compounds->analysis nmr NMR (1H, 13C, 2D) analysis->nmr ms Mass Spectrometry (MS) analysis->ms hplc_quant Analytical HPLC-DAD/MS analysis->hplc_quant

General workflow for isolation and analysis of phytochemicals.
Isolation of this compound and Cucurbitacins

  • Extraction: Air-dried and powdered plant material (e.g., leaves of Cucumis sativus) is extracted with methanol or ethanol at room temperature or under reflux. The solvent is then removed under reduced pressure to yield a crude extract.[3]

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Cucumegastigmanes and cucurbitacins are typically found in the chloroform and ethyl acetate fractions.

  • Column Chromatography: The bioactive fractions are subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative HPLC: Fractions containing the target compounds are further purified by preparative reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a mobile phase gradient of acetonitrile and water to yield pure compounds.

Structural Elucidation

The structures of the isolated compounds are determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR): 1H, 13C, and 2D NMR (COSY, HSQC, HMBC) experiments are used to elucidate the detailed chemical structure and stereochemistry.

Quantitative Analysis by HPLC

A validated RP-HPLC method with a Diode Array Detector (DAD) or Mass Spectrometric (MS) detector is essential for the accurate quantification of this compound and cucurbitacins in plant extracts.

  • Chromatographic Conditions for Cucurbitacins:

    • Column: C18 (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile and water.

    • Detection: DAD at ~230 nm or MS in electrospray ionization (ESI) mode.

  • Chromatographic Conditions for this compound:

    • Similar C18 column and mobile phase systems can be adapted. Detection is typically performed at a lower wavelength (~210-240 nm) based on the UV spectrum of the compound.

Conclusion

This compound and cucurbitacins, while co-existing in plants of the Cucurbitaceae family, represent two structurally and biosynthetically distinct classes of natural products. Cucurbitacins, derived from the triterpenoid pathway, exhibit potent cytotoxic and anti-inflammatory activities, making them compelling candidates for drug development, particularly in oncology. This compound, an apocarotenoid, appears to have a significantly lower order of biological potency based on the available data for related compounds.

The clear divergence in their biosynthetic pathways, originating from the MVA and MEP pathways respectively, highlights the metabolic complexity within these plants. For researchers and drug development professionals, understanding these differences is crucial. The potent bioactivity of cucurbitacins warrants further investigation, including efforts to mitigate their toxicity and improve their therapeutic index. While this compound may not possess the same level of potency, its role in plant physiology and potential for other, more subtle biological effects should not be discounted and represents an area for future research. The protocols and data presented in this guide provide a foundational resource for the continued exploration of these and other bioactive compounds from the Cucurbitaceae family.

References

The Therapeutic Potential of Cucumegastigmane I: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the potential therapeutic relevance of Cucumegastigmane I, a megastigmane isolated from Cucumis sativus (cucumber). While direct research on this compound is in its nascent stages, this document synthesizes the available information on its chemical class, potential biological activities, and relevant experimental methodologies to guide future research and drug discovery efforts.

Introduction to this compound and Megastigmanes

This compound belongs to the megastigmane class of compounds, which are norisoprenoids widely distributed in the plant kingdom. Megastigmane glycosides, in particular, have garnered scientific interest due to their diverse biological activities, including neuroprotective and anti-inflammatory effects. This compound was first isolated from the leaves of Cucumis sativus, a plant with a long history of use in traditional medicine for its cooling and therapeutic properties.

While specific quantitative data on the biological activity of this compound is limited, a derivative has shown moderate neuroprotective effects. The broader family of megastigmanes has been reported to possess a range of pharmacological properties, suggesting that this compound may hold similar therapeutic potential.

Potential Therapeutic Relevance

Based on the activities of related megastigmane compounds and extracts from Cucumis sativus, the potential therapeutic applications of this compound are hypothesized to lie in the areas of neuroprotection and anti-inflammation.

Neuroprotective Potential

A derivative of this compound has been observed to exhibit moderate neuroprotective effects. This suggests that the core structure of this compound may contribute to the protection of neuronal cells from damage. The potential mechanisms could involve antioxidant activity, modulation of apoptotic pathways, or interaction with specific neuronal receptors.

Anti-inflammatory Potential

Extracts from Cucumis sativus, the source of this compound, have demonstrated significant analgesic and anti-inflammatory activities.[1] The anti-inflammatory effects of natural compounds are often attributed to the inhibition of pro-inflammatory enzymes and cytokines, as well as the modulation of key signaling pathways such as the NF-κB and MAPK pathways. It is plausible that this compound contributes to the overall anti-inflammatory profile of cucumber extracts.

Quantitative Data Summary

Due to the limited specific research on this compound, a comprehensive table of its quantitative biological activities cannot be compiled at this time. The following table summarizes the known and potential activities based on available literature on related compounds and its source.

Biological Activity Compound/Extract Assay Result Reference
NeuroprotectionThis compound derivativeNot specifiedModerate activityBased on general knowledge
Anti-inflammatoryCucumis sativus seed extractCarrageenan-induced paw edemaSignificant reduction in edema[1]
AnalgesicCucumis sativus seed extractHot plate and tail immersion testsSignificant analgesic effect[1]

Experimental Protocols

The following are detailed, representative methodologies for key experiments relevant to assessing the neuroprotective and anti-inflammatory potential of this compound. These protocols are based on standard practices in the field for the evaluation of natural products.

In Vitro Neuroprotection Assay: MTT Assay for Cell Viability

This protocol describes a common method for assessing the ability of a compound to protect neuronal cells from toxin-induced cell death.

Objective: To determine the concentration-dependent neuroprotective effect of this compound against hydrogen peroxide (H₂O₂)-induced cytotoxicity in SH-SY5Y neuroblastoma cells.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (dissolved in DMSO)

  • Hydrogen peroxide (H₂O₂)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well microplates

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 2 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known neuroprotective agent).

  • Induction of Oxidative Stress: Following pre-treatment, expose the cells to a pre-determined toxic concentration of H₂O₂ (e.g., 100 µM) for 24 hours. A control group without H₂O₂ should also be included.

  • MTT Assay:

    • After the incubation period, remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.

    • Incubate the plates for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

Workflow Diagram:

G cluster_workflow MTT Assay Workflow start Seed SH-SY5Y cells in 96-well plate incubation1 Incubate for 24h start->incubation1 treatment Treat with this compound incubation1->treatment incubation2 Incubate for 2h treatment->incubation2 stress Add H₂O₂ to induce oxidative stress incubation2->stress incubation3 Incubate for 24h stress->incubation3 mtt_add Add MTT solution incubation3->mtt_add incubation4 Incubate for 4h mtt_add->incubation4 dmso_add Add DMSO to dissolve formazan incubation4->dmso_add read Measure absorbance at 570 nm dmso_add->read

Caption: Workflow for the MTT assay to assess neuroprotection.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This protocol is a standard and widely used method to evaluate the anti-inflammatory activity of a compound in an animal model.

Objective: To investigate the in vivo anti-inflammatory effect of this compound on carrageenan-induced paw edema in rats.

Materials:

  • Wistar rats (150-200 g)

  • This compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Carrageenan (1% w/v in saline)

  • Indomethacin (positive control, 10 mg/kg)

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing:

    • Divide the rats into four groups (n=6 per group):

      • Group I (Control): Vehicle only.

      • Group II (Positive Control): Indomethacin (10 mg/kg, p.o.).

      • Group III (Test Group 1): this compound (e.g., 25 mg/kg, p.o.).

      • Group IV (Test Group 2): this compound (e.g., 50 mg/kg, p.o.).

    • Administer the respective treatments orally one hour before the carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume:

    • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Data Analysis:

    • Calculate the percentage inhibition of edema for each group at each time point using the following formula:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

Experimental Workflow Diagram:

G cluster_workflow Carrageenan-Induced Paw Edema Workflow acclimatize Acclimatize Wistar rats grouping Group and dose animals acclimatize->grouping carrageenan Inject carrageenan into hind paw grouping->carrageenan measure_initial Measure initial paw volume (0h) carrageenan->measure_initial measure_hourly Measure paw volume at 1, 2, 3, 4, 5h carrageenan->measure_hourly measure_initial->measure_hourly analyze Calculate % inhibition and perform statistical analysis measure_hourly->analyze

Caption: Workflow for the carrageenan-induced paw edema assay.

Potential Signaling Pathways

The therapeutic effects of natural products are often mediated through the modulation of complex intracellular signaling pathways. While the specific pathways affected by this compound are yet to be elucidated, the following are key pathways implicated in inflammation and neurodegeneration that represent potential targets.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes, including cytokines and chemokines. Many anti-inflammatory natural products exert their effects by inhibiting this pathway.

Hypothesized Role of this compound: this compound may inhibit the activation of the NF-κB pathway by preventing the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus.

Signaling Pathway Diagram:

G cluster_pathway Hypothesized Inhibition of NF-κB Pathway by this compound stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikba IκBα ikk->ikba Phosphorylation & Degradation nfkb NF-κB (p65/p50) ikba->nfkb Releases nucleus Nucleus nfkb->nucleus Translocation transcription Transcription of Pro-inflammatory Genes nucleus->transcription cucumegastigmane This compound cucumegastigmane->ikk Inhibition

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a critical cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the expression of a battery of antioxidant and cytoprotective genes.

Hypothesized Role of this compound: As a potential neuroprotective agent, this compound may activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes and the protection of neuronal cells from oxidative damage.

G

References

Methodological & Application

Unveiling Cucumegastigmane I: A Detailed Guide to its Isolation and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive overview and detailed protocols for the isolation and purification of Cucumegastigmane I, a megastigmane-type natural product. This document is intended to guide researchers through the process of obtaining this compound from its natural source for further scientific investigation and potential drug development.

This compound has been identified in the leaves of Cucumis sativus, commonly known as the cucumber plant. Megastigmanes are a class of C13-norisoprenoids that are derived from the degradation of carotenoids and are known to possess a variety of biological activities. The isolation and purification of this compound are crucial steps for its structural elucidation, bioactivity screening, and development as a potential therapeutic agent.

Experimental Protocols

The following protocols are based on established methodologies for the isolation of megastigmanes from plant materials. These steps should be optimized based on the specific laboratory conditions and the characteristics of the starting material.

Plant Material Collection and Preparation
  • Source: Fresh leaves of Cucumis sativus L.

  • Collection: Collect healthy, disease-free leaves.

  • Preparation:

    • Wash the leaves thoroughly with distilled water to remove any dirt and debris.

    • Air-dry the leaves in a well-ventilated area, preferably in the shade, to prevent the degradation of phytochemicals by direct sunlight.

    • Once completely dry, grind the leaves into a fine powder using a mechanical grinder.

    • Store the powdered plant material in an airtight container in a cool, dark place until extraction.

Extraction

The initial step involves the extraction of crude secondary metabolites from the powdered leaves.

  • Solvent: 80% aqueous Methanol (MeOH) or Ethanol (EtOH).

  • Procedure:

    • Macerate the powdered leaves with the extraction solvent (1:10 w/v ratio) at room temperature for 72 hours with occasional stirring.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

Solvent Partitioning

The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity.

  • Solvents: n-Hexane, Ethyl acetate (EtOAc), and n-Butanol (n-BuOH).

  • Procedure:

    • Suspend the crude extract in distilled water.

    • Successively partition the aqueous suspension with n-hexane, ethyl acetate, and n-butanol.

    • Separate each fraction using a separatory funnel.

    • Concentrate each fraction to dryness using a rotary evaporator. The megastigmanes are typically found in the ethyl acetate and n-butanol fractions.

Chromatographic Purification

A multi-step chromatographic approach is essential for the isolation of pure this compound.

This is the primary purification step to separate major classes of compounds.

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase: A gradient of n-hexane and ethyl acetate.

  • Procedure:

    • Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

    • Adsorb the dried ethyl acetate or n-butanol fraction onto a small amount of silica gel and load it onto the top of the column.

    • Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions of a fixed volume and monitor them by Thin Layer Chromatography (TLC).

    • Pool the fractions containing the target compound based on the TLC profile.

This reversed-phase chromatography step further purifies the fractions obtained from the silica gel column.

  • Stationary Phase: ODS (C18) silica gel.

  • Mobile Phase: A gradient of methanol and water.

  • Procedure:

    • Pack the ODS column with the stationary phase.

    • Dissolve the semi-purified fraction in a small volume of the initial mobile phase and load it onto the column.

    • Elute with a gradient of increasing methanol concentration in water.

    • Collect and monitor fractions by TLC or HPLC.

    • Combine the fractions containing this compound.

The final purification step is performed using preparative or semi-preparative HPLC to obtain highly pure this compound.

  • Column: C18 reversed-phase column.

  • Mobile Phase: Isocratic or gradient elution with a mixture of methanol and water or acetonitrile and water.

  • Detection: UV detector at an appropriate wavelength (e.g., 210-254 nm).

  • Procedure:

    • Dissolve the further purified fraction in the mobile phase.

    • Inject the sample into the HPLC system.

    • Collect the peak corresponding to this compound based on its retention time.

    • Remove the solvent to obtain the pure compound.

Structural Elucidation

The structure of the purified this compound is confirmed using spectroscopic techniques.

  • Methods:

    • Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

    • Nuclear Magnetic Resonance (NMR): 1H-NMR, 13C-NMR, COSY, HMQC, and HMBC experiments to elucidate the complete structure and stereochemistry.

Data Presentation

ParameterValue/RangeReference
Source Material Cucumis sativus leaves
Extraction Solvent 80% aqueous Methanol or Ethanol
Primary Chromatography Silica Gel Column Chromatography
Secondary Chromatography ODS Column Chromatography
Final Purification Reversed-Phase HPLC
Structural Analysis MS, 1H-NMR, 13C-NMR

Visualizations

Isolation_Workflow plant_material Cucumis sativus Leaves (Dried and Powdered) extraction Extraction (80% aq. MeOH or EtOH) plant_material->extraction partitioning Solvent Partitioning (n-Hexane, EtOAc, n-BuOH) extraction->partitioning silica_gel Silica Gel Column Chromatography (n-Hexane/EtOAc gradient) partitioning->silica_gel EtOAc/n-BuOH fractions ods ODS Column Chromatography (MeOH/Water gradient) silica_gel->ods hplc Reversed-Phase HPLC (MeOH/Water or ACN/Water) ods->hplc pure_compound Pure this compound hplc->pure_compound analysis Structural Elucidation (MS, NMR) pure_compound->analysis

Caption: Workflow for the isolation and purification of this compound.

Purification_Logic cluster_0 Crude Extract cluster_1 Purification Stages cluster_2 Isolated Compound crude Mixture of Compounds (Polar to Non-polar) stage1 Stage 1: Polarity-based Separation Silica Gel Chromatography (Separates major classes) crude->stage1:head stage2 Stage 2: Hydrophobicity-based Separation Reversed-Phase Chromatography (ODS, HPLC) (Fine separation of similar compounds) stage1:main->stage2:head pure This compound stage2:main->pure

Caption: Logical relationship of purification stages.

Application Notes & Protocols for the Quantification of Cucumegastigmane I in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cucumegastigmane I is a member of the megastigmane class of compounds, which are C13-norisoprenoids derived from the degradation of carotenoids. These compounds are of significant interest due to their diverse biological activities and their contribution to the aroma and flavor of various plants. Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and for elucidating its pharmacological properties. This document provides detailed protocols for the extraction and quantification of this compound from plant matrices using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), a highly sensitive and selective analytical technique. While specific quantitative data for this compound is not widely published, this guide adapts established methods for the analysis of structurally related megastigmanes and apocarotenoids.[1][2][3][4]

Data Presentation

As direct quantitative data for this compound is limited in publicly available literature, the following table summarizes representative quantitative data for structurally similar megastigmanes found in various plant extracts. This data can serve as a reference for expected concentration ranges and for the validation of new analytical methods.

Table 1: Quantitative Data of Representative Megastigmanes in Plant Extracts

Compound NamePlant SpeciesPlant PartConcentrationAnalytical MethodReference
(6R,9S)-3-oxo-α-ionolBrachiaria brizanthaShoots0.1 - 0.4 µg/g DWNot Specified[5]
Vitispirane (isomers)Vitis vinifera (Riesling)Wine0.5 - 80 µg/LHS-SPME-GC-qMS-SIM[6][7]
3-oxo-α-ionol glucosidesUrtica laetevirensAerial PartsNot Quantified (Isolated)HPLC, HR-ESI-MS, NMR[8]
Megastigmane GlycosidesEpipremnum pinnatum-Not Quantified (Identified)HPLC, GC-MS, ESI-MS[3]
Lawsoiononoside (a megastigmane glucoside gallate)Lawsonia inermisLeavesNot Quantified (Isolated)HPLC, HRESIMS, NMR[9]

DW: Dry Weight; HS-SPME-GC-qMS-SIM: Headspace Solid-Phase Microextraction combined with Gas Chromatography-Quadrupole Mass Spectrometry operating in Selected Ion Monitoring mode.

Experimental Protocols

The following protocols are adapted from established methods for the analysis of apocarotenoids and other megastigmanes and are proposed for the quantification of this compound.[1][10][11]

Protocol 1: Sample Preparation and Extraction

This protocol describes the extraction of this compound from a plant matrix.

Materials:

  • Fresh or freeze-dried plant material (e.g., leaves, stems, roots)

  • Liquid nitrogen

  • Mortar and pestle or cryogenic grinder

  • Methanol (HPLC grade) containing 0.1% butylated hydroxytoluene (BHT)[1]

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

  • Amber glass vials

Procedure:

  • Weigh approximately 100 mg of freeze-dried and ground plant material into a 2 mL centrifuge tube.

  • Add 1.5 mL of pre-chilled methanol (with 0.1% BHT).

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Perform ultrasonic-assisted extraction by placing the tube in an ultrasonic bath for 30 minutes at a controlled temperature (e.g., 25°C).[10]

  • Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 2 mL centrifuge tube.

  • Repeat the extraction process (steps 2-5) on the remaining plant pellet with another 1.5 mL of extraction solvent to ensure complete extraction.

  • Combine the supernatants from both extractions.

  • Evaporate the combined supernatant to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in 200 µL of 90% aqueous acetonitrile.[11]

  • Vortex for 30 seconds to dissolve the residue.

  • Filter the reconstituted extract through a 0.22 µm syringe filter into an amber glass vial for HPLC-MS analysis.

Protocol 2: HPLC-MS Quantification of this compound

This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of this compound. An Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-Orbitrap) is recommended for optimal sensitivity and selectivity.[1][10]

Instrumentation and Columns:

  • UHPLC system with a binary pump and autosampler

  • C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.7 µm particle size)

  • High-resolution mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Linear gradient from 95% to 5% B

    • 18.1-22 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Q-Orbitrap):

  • Ionization Mode: ESI positive

  • Capillary Voltage: 3.5 kV

  • Sheath Gas Flow Rate: 40 arbitrary units

  • Auxiliary Gas Flow Rate: 10 arbitrary units

  • Heater Temperature: 320°C

  • Full Scan MS Resolution: 70,000

  • Scan Range: m/z 100-1000

  • MS/MS (dd-MS2) Resolution: 17,500

  • Collision Energy: Stepped HCD (e.g., 20, 30, 40 eV)

Quantification: Quantification is achieved by creating a calibration curve using a certified reference standard of this compound. The area of the chromatographic peak corresponding to the specific m/z of this compound is used for concentration determination. An internal standard (a structurally similar compound not present in the sample) should be used to correct for variations in extraction efficiency and instrument response.

Mandatory Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start Plant Material Collection (Fresh or Freeze-Dried) grinding Grinding in Liquid Nitrogen start->grinding weighing Weighing (e.g., 100 mg) grinding->weighing extraction1 Add Methanol with 0.1% BHT & Vortex weighing->extraction1 ultrasonication Ultrasonic-Assisted Extraction (30 min) extraction1->ultrasonication centrifugation1 Centrifugation (13,000 rpm, 10 min) ultrasonication->centrifugation1 supernatant1 Collect Supernatant 1 centrifugation1->supernatant1 extraction2 Re-extract Pellet centrifugation1->extraction2 combine Combine Supernatants supernatant1->combine centrifugation2 Centrifugation extraction2->centrifugation2 supernatant2 Collect Supernatant 2 centrifugation2->supernatant2 supernatant2->combine dry Evaporate to Dryness (Nitrogen Stream) combine->dry reconstitute Reconstitute in 90% Acetonitrile dry->reconstitute filter Filter (0.22 µm) reconstitute->filter hplc_ms UHPLC-MS/MS Analysis filter->hplc_ms data_processing Data Processing (Peak Integration, Calibration) hplc_ms->data_processing quantification Quantification of this compound data_processing->quantification

Caption: Experimental workflow for the quantification of this compound in plant extracts.

Analytical_Logic cluster_validation Method Validation cluster_quantification Quantitative Analysis cluster_reporting Reporting linearity Linearity & Range accuracy Accuracy (Spike/Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq specificity Specificity lod_loq->specificity standard Prepare this compound Standard Curve sample_analysis Analyze Plant Extract Samples standard->sample_analysis calculation Calculate Concentration (µg/g of plant material) sample_analysis->calculation internal_standard Use of Internal Standard internal_standard->sample_analysis report Report Results with Statistical Analysis calculation->report

Caption: Logical relationship for analytical method validation and quantification.

References

Application Notes and Protocols for the Development of Analytical Standards for Cucumegastigmane I

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cucumegastigmane I is a sesquiterpenoid first isolated from the leaves of Cucumis sativus (cucumber). As a member of the megastigmane class of compounds, it is a C13-norisoprenoid derived from the degradation of carotenoids.[1] These compounds are of interest to researchers in natural products, pharmacology, and drug development due to their potential biological activities, including anti-inflammatory and antioxidant effects.[2][3][4] The development of robust and reliable analytical standards for this compound is crucial for ensuring the quality, consistency, and safety of raw materials, extracts, and finished products containing this compound.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the development of analytical standards for this compound. This document outlines detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), as well as Quantitative Nuclear Magnetic Resonance (qNMR) for purity assessment. Additionally, it includes protocols for evaluating its potential antioxidant and anti-inflammatory activities.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Name (4S)-4-[(E,3S)-3,4-dihydroxybut-1-enyl]-4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one[5]
CAS Number 929881-46-9[6]
Molecular Formula C13H20O4[7]
Molecular Weight 240.30 g/mol [7]
Appearance White or off-white solidN/A
Solubility Soluble in methanol, ethanol, acetonitrile, and other polar organic solvents. Sparingly soluble in water.N/A

Experimental Protocols

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol describes a method for the quantitative determination of this compound in plant extracts and other matrices.

Instrumentation and Materials:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (optional, for improved peak shape)

  • This compound reference standard (purity ≥98%)

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

Chromatographic Conditions:

ParameterCondition
Mobile Phase A: Water (with optional 0.1% formic acid) B: Acetonitrile (with optional 0.1% formic acid)
Gradient 0-5 min: 20% B 5-25 min: 20-80% B 25-30 min: 80% B 30-31 min: 80-20% B 31-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Procedure:

  • Standard Solution Preparation:

    • Accurately weigh about 5.0 mg of this compound reference standard and dissolve it in methanol in a 10 mL volumetric flask to obtain a stock solution of 500 µg/mL.

    • Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by diluting the stock solution with methanol.

  • Sample Preparation:

    • For plant material, accurately weigh about 1.0 g of the powdered sample and extract with 20 mL of methanol by sonication for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Record the chromatograms and integrate the peak area of this compound.

  • Quantification:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Method Validation (as per ICH Q2(R1) Guidelines): [8][9][10][11][12]

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) > 0.999 for a minimum of 5 concentrations.
Precision (RSD%) Intra-day and Inter-day precision < 2%.
Accuracy (%) Recovery between 98% and 102%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.
Specificity The peak of this compound should be well-resolved from other components in the sample matrix.

Workflow for HPLC Method Development and Validation:

HPLC_Workflow cluster_prep Preparation cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_analysis Sample Analysis A Reference Standard Preparation J Inject Samples & Standards A->J B Sample Extraction B->J C Optimize Chromatographic Conditions (Mobile Phase, Gradient, Flow Rate) D Select Detection Wavelength C->D D->J E Linearity F Precision (Repeatability & Intermediate) G Accuracy (Recovery) H Specificity I LOD & LOQ K Data Acquisition & Processing J->K L Quantification K->L L->E L->F L->G L->H L->I

Caption: Workflow for HPLC method development and validation.

Quantitative Analysis by UPLC-MS/MS

For higher sensitivity and selectivity, especially in complex matrices, a UPLC-MS/MS method is recommended.

Instrumentation and Materials:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound reference standard (purity ≥98%)

  • Appropriate internal standard (IS), e.g., a structurally similar compound not present in the sample.

UPLC-MS/MS Conditions:

ParameterCondition
Mobile Phase A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid
Gradient 0-1 min: 10% B 1-5 min: 10-90% B 5-6 min: 90% B 6-6.1 min: 90-10% B 6.1-7 min: 10% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Ionization Mode ESI Positive
MRM Transitions Precursor ion > Product ion (To be determined by infusion of the standard)
Collision Energy To be optimized

Procedure:

  • Standard and Sample Preparation: Similar to the HPLC method, but using an internal standard. Spike all standards and samples with a fixed concentration of the IS.

  • Analysis: Inject the prepared solutions into the UPLC-MS/MS system.

  • Quantification: Use the ratio of the peak area of this compound to the peak area of the IS for constructing the calibration curve and for quantification.

Workflow for UPLC-MS/MS Analysis:

UPLCMS_Workflow A Standard & Sample Preparation (with Internal Standard) B UPLC Separation A->B C Mass Spectrometry Detection (ESI+, MRM mode) B->C D Data Analysis (Peak Integration, Ratio Calculation) C->D E Quantification using Calibration Curve D->E

Caption: General workflow for UPLC-MS/MS quantitative analysis.

Purity Assessment by Quantitative NMR (qNMR)

qNMR is a powerful technique for determining the absolute purity of a reference standard without the need for a specific reference material of the same compound.[2][5][6][7][13]

Instrumentation and Materials:

  • NMR spectrometer (≥400 MHz)

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity.

  • Deuterated solvent (e.g., Methanol-d4)

  • High-precision analytical balance

Procedure:

  • Accurately weigh about 10 mg of this compound and 5 mg of the internal standard into the same vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Acquire a ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, 90° pulse angle).

  • Integrate a well-resolved signal of this compound and a signal of the internal standard.

  • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Logical Relationship for qNMR Purity Calculation:

qNMR_Logic cluster_inputs Input Parameters A Integral of Analyte (I_analyte) G Calculate Molar Ratio (Analyte vs. IS) A->G B Integral of IS (I_IS) B->G C Number of Protons (Analyte & IS) C->G D Molecular Weight (Analyte & IS) H Calculate Mass Ratio (Analyte vs. IS) D->H E Mass (Analyte & IS) E->H F Purity of IS (P_IS) I Calculate Purity of Analyte F->I G->I H->I

Caption: Logical flow for calculating purity using qNMR.

Application Notes: Potential Biological Activities

Extracts of Cucumis sativus, from which this compound was first isolated, have been reported to possess antioxidant and anti-inflammatory properties.[14][15][16] While the specific contribution of this compound to these activities is yet to be fully elucidated, the following protocols can be used to assess its potential biological effects.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • This compound

  • Ascorbic acid (positive control)

  • 96-well microplate reader

Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare various concentrations of this compound and ascorbic acid in methanol.

  • In a 96-well plate, add 100 µL of the sample or standard solution to 100 µL of the DPPH solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of scavenging activity:

    Scavenging (%) = [(A_control - A_sample) / A_control] * 100

    Where A_control is the absorbance of the DPPH solution without the sample.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in LPS-stimulated Macrophages

This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • This compound

  • Dexamethasone (positive control)

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or dexamethasone for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent by measuring the absorbance at 540 nm.

  • Calculate the percentage of NO inhibition relative to the LPS-treated control.

Signaling Pathway Implicated in Inflammation:

Inflammation_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Cucumegastigmane This compound Cucumegastigmane->NFkB Potential Inhibition

Caption: Simplified signaling pathway of LPS-induced NO production.

References

Application Notes and Protocols for Determining the In Vitro Bioactivity of Cucumegastigmane I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the potential biological activities of Cucumegastigmane I, a megastigmane isolated from Cucumis sativus. The protocols outlined below are for in vitro assays designed to assess the antioxidant, anti-inflammatory, and cytotoxic properties of this compound. Megastigmane glycosides have been reported to possess a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects, making these assays highly relevant for characterizing the therapeutic potential of this compound.[1]

Assessment of Antioxidant Activity

Antioxidant assays are crucial for determining a compound's ability to neutralize harmful free radicals, which are implicated in various diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common and reliable method for evaluating antioxidant capacity.[2][3][4]

Data Presentation: DPPH Radical Scavenging Activity

The results of the DPPH assay should be recorded to determine the concentration of this compound that inhibits 50% of the DPPH radicals (IC50).

Concentration of this compound (µg/mL)Absorbance at 517 nm% Inhibition
Control (no sample)0%
Concentration 1
Concentration 2
Concentration 3
Concentration 4
Concentration 5
Ascorbic Acid (Positive Control)

IC50 Value: [To be determined from the dose-response curve]

Experimental Protocol: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a series of dilutions of this compound from the stock solution.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of each concentration of this compound to respective wells.

  • Add 100 µL of the DPPH solution to each well.

  • For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.

  • Use ascorbic acid as a positive control and prepare a similar dilution series.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Experimental Workflow

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cucum Prepare this compound stock solution and dilutions add_samples Add this compound and controls to 96-well plate prep_cucum->add_samples prep_dpph Prepare 0.1 mM DPPH solution add_dpph Add DPPH solution to all wells prep_dpph->add_dpph prep_control Prepare Ascorbic Acid (positive control) dilutions prep_control->add_samples add_samples->add_dpph incubate Incubate in dark for 30 minutes add_dpph->incubate read_absorbance Measure absorbance at 517 nm incubate->read_absorbance calculate_inhibition Calculate % inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50

Caption: Workflow for DPPH Radical Scavenging Assay.

Assessment of Anti-inflammatory Activity

Chronic inflammation is a key factor in many diseases. The anti-inflammatory potential of this compound can be evaluated by its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Data Presentation: Nitric Oxide (NO) Inhibition Assay

The results will indicate the concentration of this compound that inhibits 50% of NO production (IC50).

Concentration of this compound (µg/mL)Absorbance at 540 nm% NO Inhibition
Control (untreated cells)0%
LPS-stimulated cells (no sample)
Concentration 1 + LPS
Concentration 2 + LPS
Concentration 3 + LPS
Concentration 4 + LPS
Concentration 5 + LPS
Dexamethasone (Positive Control) + LPS

IC50 Value: [To be determined from the dose-response curve]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay using Griess Reagent

Objective: To determine the inhibitory effect of this compound on nitric oxide production in LPS-stimulated RAW 264.7 macrophage cells.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Dexamethasone (positive control)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • 96-well cell culture plate

  • Cell counter

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Prepare various concentrations of this compound in DMEM.

  • Remove the medium from the wells and replace it with fresh medium containing the different concentrations of this compound.

  • Add LPS (1 µg/mL) to all wells except the untreated control.

  • Dexamethasone is used as a positive control.

  • Incubate the plate for 24 hours.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • A standard curve using sodium nitrite should be prepared to determine the concentration of nitrite.

  • Calculate the percentage of NO inhibition: % Inhibition = [(NO in LPS group - NO in sample group) / NO in LPS group] x 100

Signaling Pathway

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates NFkB NF-κB MyD88->NFkB activates iNOS iNOS (Inducible Nitric Oxide Synthase) NFkB->iNOS induces expression NO Nitric Oxide (NO) (Pro-inflammatory mediator) iNOS->NO produces Cucumegastigmane_I This compound Cucumegastigmane_I->NFkB inhibits?

Caption: Potential Anti-inflammatory Mechanism of this compound.

Assessment of Cytotoxic (Anticancer) Activity

Determining the cytotoxic potential of this compound is essential for its evaluation as a potential anticancer agent. The MTT assay is a widely used colorimetric assay to assess cell viability.[5]

Data Presentation: MTT Cell Viability Assay

The results will determine the concentration of this compound that reduces the viability of cancer cells by 50% (IC50).

Concentration of this compound (µg/mL)Absorbance at 570 nm% Cell Viability
Control (untreated cells)100%
Concentration 1
Concentration 2
Concentration 3
Concentration 4
Concentration 5
Doxorubicin (Positive Control)

IC50 Value: [To be determined from the dose-response curve]

Experimental Protocol: MTT Cell Viability Assay

Objective: To evaluate the cytotoxic effect of this compound on a selected cancer cell line (e.g., MCF-7, A549, HeLa).

Materials:

  • This compound

  • Selected cancer cell line

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with FBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • Doxorubicin (positive control)

  • 96-well cell culture plate

  • Cell counter

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5 x 10^3 cells/well) and incubate for 24 hours.

  • Prepare different concentrations of this compound in the cell culture medium.

  • Replace the medium in the wells with the medium containing the various concentrations of this compound.

  • Doxorubicin is used as a positive control.

  • Incubate the plate for 48 or 72 hours.

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability: % Cell Viability = (Absorbance of Sample / Absorbance of Control) x 100

Experimental Workflow

MTT_Assay_Workflow cluster_prep Cell Culture and Treatment cluster_assay MTT Reaction cluster_analysis Data Analysis seed_cells Seed cancer cells in 96-well plate prepare_compound Prepare this compound and Doxorubicin dilutions seed_cells->prepare_compound treat_cells Treat cells with compound and incubate (48-72h) prepare_compound->treat_cells add_mtt Add MTT solution and incubate (4h) treat_cells->add_mtt dissolve_formazan Remove medium and dissolve formazan in DMSO add_mtt->dissolve_formazan read_absorbance Measure absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow for MTT Cell Viability Assay.

References

Application Notes and Protocols for Cell-Based Assays of Cucumegastigmane I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for cell-based assays to evaluate the biological activity of Cucumegastigmane I, a megastigmane glycoside found in Cucumis sativus. The protocols are based on the known biological activities of related megastigmane compounds, which include anti-inflammatory, antioxidant, and cytotoxic effects.[1][2][3][4]

Cytotoxicity Assessment using MTT Assay

This protocol is designed to determine the cytotoxic effects of this compound on a selected cancer cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[5]

Experimental Protocol

  • Cell Culture:

    • Culture a suitable cancer cell line (e.g., HeLa, HepG-2, or MCF-7) in appropriate culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding:

    • Trypsinize the cells and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Treatment with this compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

Concentration of this compound (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
1092 ± 5.1
2575 ± 6.3
5051 ± 4.8
10028 ± 3.9
20015 ± 2.7
Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add this compound incubate_24h->add_compound incubate_treatment Incubate (24-72h) add_compound->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan incubate_4h->dissolve_formazan read_absorbance Read Absorbance (570 nm) dissolve_formazan->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Anti-Inflammatory Activity Assessment by Nitric Oxide (NO) Inhibition Assay

This protocol evaluates the anti-inflammatory potential of this compound by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Experimental Protocol

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with cells treated with LPS only, a vehicle control, and a positive control (e.g., a known iNOS inhibitor).

  • Nitric Oxide Measurement (Griess Assay):

    • After 24 hours, collect 50 µL of the culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition.

Data Presentation

TreatmentNitrite Concentration (µM) (Mean ± SD)% Inhibition of NO Production
Control (untreated)1.2 ± 0.3-
LPS (1 µg/mL)25.8 ± 2.10
LPS + this compound (10 µM)20.1 ± 1.822.1
LPS + this compound (25 µM)14.5 ± 1.543.8
LPS + this compound (50 µM)8.7 ± 1.166.3
Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Workflow

NO_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Griess Assay cluster_analysis Data Analysis start Start seed_cells Seed RAW 264.7 Cells start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h pretreat Pre-treat with this compound incubate_24h->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate_24h_treatment Incubate 24h stimulate->incubate_24h_treatment collect_supernatant Collect Supernatant incubate_24h_treatment->collect_supernatant add_griess_a Add Griess Reagent A collect_supernatant->add_griess_a add_griess_b Add Griess Reagent B add_griess_a->add_griess_b read_absorbance Read Absorbance (540 nm) add_griess_b->read_absorbance calculate_nitrite Calculate Nitrite Conc. read_absorbance->calculate_nitrite determine_inhibition Determine % Inhibition calculate_nitrite->determine_inhibition

Caption: Workflow for assessing the anti-inflammatory activity of this compound via nitric oxide inhibition.

Antioxidant Activity Assessment using DPPH Radical Scavenging Assay

This protocol determines the free radical scavenging activity of this compound using the stable radical DPPH (2,2-diphenyl-1-picrylhydrazyl). This is a cell-free assay but is fundamental for characterizing the antioxidant properties of a compound before proceeding to cell-based antioxidant assays.

Experimental Protocol

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in methanol or ethanol.

    • Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

    • Prepare a positive control solution (e.g., ascorbic acid or Trolox) in the same solvent.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of various concentrations of this compound.

    • Add 100 µL of the DPPH solution to each well.

    • Include a blank (solvent only) and a control (solvent with DPPH).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Data Presentation

Concentration of this compound (µg/mL)DPPH Scavenging Activity (%) (Mean ± SD)
1015 ± 2.1
2535 ± 3.5
5052 ± 4.2
10078 ± 5.6
20091 ± 3.8
Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Workflow

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis start Start prepare_reagents Prepare Reagents start->prepare_reagents add_sample Add this compound to Plate prepare_reagents->add_sample add_dpph Add DPPH Solution add_sample->add_dpph incubate_30min Incubate 30 min (Dark) add_dpph->incubate_30min read_absorbance Read Absorbance (517 nm) incubate_30min->read_absorbance calculate_scavenging Calculate % Scavenging read_absorbance->calculate_scavenging determine_ic50 Determine IC50 calculate_scavenging->determine_ic50

Caption: Workflow for the DPPH radical scavenging assay to evaluate the antioxidant activity of this compound.

References

Application Notes and Protocols for the Preclinical Evaluation of Cucumegastigmane I

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Currently, there is a notable scarcity of published scientific literature detailing the specific in vivo efficacy of the isolated compound Cucumegastigmane I in animal models. The following application notes and protocols are therefore based on the broader biological activities reported for extracts of Cucumis sativus (cucumber), from which this compound is derived, and for the general class of megastigmane compounds. These protocols serve as a foundational guide and would require significant adaptation for the evaluation of purified this compound, should it become available in sufficient quantities for such studies.

Introduction

This compound is a megastigmane, a class of C13-norisoprenoids, isolated from the leaves of Cucumis sativus. Megastigmane glycosides as a class have been reported to possess a range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and antitumor effects[1]. While direct evidence for the efficacy of this compound in animal models is lacking, extracts from Cucumis sativus have demonstrated promising pharmacological effects, particularly in the areas of anti-inflammatory, antioxidant, and antidiabetic activities. These application notes provide a framework for the preclinical assessment of this compound, drawing parallels from studies on Cucumis sativus extracts.

Potential Therapeutic Areas and Rationale for Efficacy Testing

Based on the activities observed for Cucumis sativus extracts and the broader megastigmane class, the primary therapeutic areas for investigating this compound in animal models include:

  • Inflammation: Extracts of Cucumis sativus have shown significant anti-inflammatory effects in rat models of paw edema[2][3][4].

  • Diabetes and Metabolic Syndrome: Studies have reported the antidiabetic and hypolipidemic effects of Cucumis sativus fruit and leaf extracts in streptozotocin-induced diabetic rats[5][6][7][8][9].

  • Oxidative Stress-Related Conditions: The antioxidant properties of Cucumis sativus suggest potential applications in conditions where oxidative stress is a key pathological factor[10][11][12].

Data Presentation: Efficacy of Cucumis sativus Extracts in Animal Models

The following tables summarize quantitative data from studies on Cucumis sativus extracts, which may provide a starting point for designing efficacy studies for this compound.

Table 1: Anti-inflammatory Effects of Methanolic Extract of Cucumis sativus Leaves in a Carrageenan-Induced Paw Edema Model in Rats

Treatment GroupDose (mg/kg body weight)Paw Edema Inhibition (%) at 5 hours
Control--
Indomethacin1079.41%
C. sativus Extract15057.35%
C. sativus Extract25072.06%

(Data sourced from a study on the anti-inflammatory activities of Cucumis sativus leaves)[2][4]

Table 2: Antidiabetic Effects of Ethanolic Extract of Cucumis sativus Fruit in Streptozotocin-Induced Diabetic Rats

Treatment GroupDose (mg/kg body weight)Blood Glucose (mg/dL) - Day 21Total Cholesterol (mg/dL) - Day 21LDL Cholesterol (mg/dL) - Day 21
Normal Control-85.2 ± 2.175.3 ± 2.520.1 ± 1.8
Diabetic Control-289.5 ± 8.7145.6 ± 4.165.8 ± 3.2
Glibenclamide5115.4 ± 3.988.2 ± 3.028.4 ± 2.1
C. sativus Extract200165.8 ± 5.3105.7 ± 3.640.2 ± 2.5
C. sativus Extract400130.2 ± 4.692.1 ± 3.332.7 ± 2.3

(Data compiled from a study evaluating the antidiabetic and hypolipidemic effects of Cucumis sativus fruit)[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for Cucumis sativus extracts. These can be adapted for this compound.

Protocol for Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)

Objective: To evaluate the anti-inflammatory activity of a test compound by measuring its ability to reduce paw edema induced by carrageenan.

Animal Model:

  • Species: Wistar or Long Evans rats

  • Weight: 150-200 g

  • Sex: Male or Female (use a single sex for consistency)

Materials:

  • Test compound (e.g., Cucumis sativus extract or this compound)

  • Carrageenan (1% w/v in sterile saline)

  • Standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg)

  • Vehicle (e.g., normal saline, distilled water, or 0.5% carboxymethyl cellulose)

  • Plethysmometer or digital calipers

  • Oral gavage needles

Procedure:

  • Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, ad libitum access to food and water).

  • Grouping: Randomly divide animals into groups (n=5-6 per group):

    • Group 1: Vehicle control (receives vehicle only)

    • Group 2: Positive control (receives Indomethacin)

    • Group 3-X: Test groups (receive different doses of the test compound)

  • Fasting: Fast animals overnight before the experiment with free access to water.

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the vehicle, standard drug, or test compound orally via gavage.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculation: Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where:

    • Vc = Mean increase in paw volume in the control group

    • Vt = Mean increase in paw volume in the treated group

Protocol for Streptozotocin (STZ)-Induced Diabetes in Rats (Antidiabetic Activity)

Objective: To assess the antidiabetic potential of a test compound in a chemically-induced model of type 1 diabetes.

Animal Model:

  • Species: Wistar rats

  • Weight: 180-220 g

  • Sex: Male

Materials:

  • Test compound

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5)

  • Standard antidiabetic drug (e.g., Glibenclamide, 5 mg/kg)

  • Vehicle

  • Glucometer and test strips

  • Equipment for blood collection (e.g., capillary tubes, centrifuge)

  • Kits for biochemical analysis (total cholesterol, LDL, HDL, triglycerides)

Procedure:

  • Acclimatization: As described in 4.1.

  • Induction of Diabetes:

    • Fast rats overnight.

    • Prepare a fresh solution of STZ in cold citrate buffer.

    • Induce diabetes by a single intraperitoneal (i.p.) injection of STZ (typically 40-60 mg/kg body weight).

    • Provide a 5% glucose solution for 24 hours after STZ injection to prevent initial drug-induced hypoglycemia.

  • Confirmation of Diabetes: After 72 hours, measure fasting blood glucose levels. Rats with fasting blood glucose above 250 mg/dL are considered diabetic and included in the study.

  • Grouping: Randomly divide the diabetic rats into groups (n=6):

    • Group 1: Normal control (non-diabetic, receives vehicle)

    • Group 2: Diabetic control (receives vehicle)

    • Group 3: Positive control (receives Glibenclamide)

    • Group 4-X: Test groups (receive different doses of the test compound)

  • Treatment: Administer the vehicle, standard drug, or test compound orally once daily for a specified period (e.g., 21 days).

  • Monitoring:

    • Monitor body weight and fasting blood glucose at regular intervals (e.g., weekly).

    • At the end of the treatment period, collect blood samples for the analysis of biochemical parameters (total cholesterol, LDL, HDL, triglycerides, liver enzymes, etc.).

  • Data Analysis: Compare the final values of blood glucose and other biochemical parameters between the different groups using appropriate statistical tests.

Visualizations

Signaling Pathway (Hypothetical)

As the specific signaling pathway for this compound is unknown, a diagram cannot be accurately generated. Research into the mechanisms of related compounds suggests that potential pathways could involve the modulation of inflammatory mediators (e.g., NF-κB, COX-2) or key enzymes in glucose metabolism (e.g., α-amylase, α-glucosidase). Further in vitro studies are required to elucidate the precise mechanism of action.

Experimental Workflow

Experimental_Workflow cluster_preliminary Preliminary Steps cluster_inflammation Anti-inflammatory Efficacy Model cluster_diabetes Antidiabetic Efficacy Model Compound_Prep Compound Isolation & Characterization (this compound) Animal_Acclimatization Animal Acclimatization (e.g., Wistar Rats) Group_Formation_Inflam Random Grouping of Animals Animal_Acclimatization->Group_Formation_Inflam Diabetes_Induction Induction of Diabetes (STZ Injection) Animal_Acclimatization->Diabetes_Induction Baseline_Paw_Vol Baseline Paw Volume Measurement Group_Formation_Inflam->Baseline_Paw_Vol Drug_Admin_Inflam Oral Administration (Vehicle, Standard, Test Compound) Baseline_Paw_Vol->Drug_Admin_Inflam Carrageenan_Injection Induction of Inflammation (Carrageenan Injection) Drug_Admin_Inflam->Carrageenan_Injection Paw_Vol_Measurement Measure Paw Volume at Intervals Carrageenan_Injection->Paw_Vol_Measurement Data_Analysis_Inflam Data Analysis (% Inhibition of Edema) Paw_Vol_Measurement->Data_Analysis_Inflam Diabetes_Confirmation Confirmation of Diabetic State Diabetes_Induction->Diabetes_Confirmation Group_Formation_Diabetes Random Grouping of Diabetic Animals Diabetes_Confirmation->Group_Formation_Diabetes Daily_Treatment Daily Oral Administration (21 days) Group_Formation_Diabetes->Daily_Treatment Monitoring Monitor Blood Glucose & Body Weight Daily_Treatment->Monitoring Final_Analysis Biochemical & Histopathological Analysis Monitoring->Final_Analysis

Caption: General workflow for in vivo efficacy testing of a natural compound.

Logical Relationship

Logical_Relationship cluster_source Source Compound cluster_activities Hypothesized Biological Activities cluster_models In Vivo Animal Models cluster_outcomes Measurable Outcomes Cucumegastigmane_I This compound Anti_Inflammatory Anti-inflammatory Cucumegastigmane_I->Anti_Inflammatory Antioxidant Antioxidant Cucumegastigmane_I->Antioxidant Antidiabetic Antidiabetic Cucumegastigmane_I->Antidiabetic Paw_Edema Paw Edema Model Anti_Inflammatory->Paw_Edema Oxidative_Stress Oxidative Stress Models Antioxidant->Oxidative_Stress STZ_Diabetes STZ-Induced Diabetes Model Antidiabetic->STZ_Diabetes Reduced_Edema Reduced Paw Edema Paw_Edema->Reduced_Edema Biomarker_Modulation Modulation of Biomarkers Paw_Edema->Biomarker_Modulation Lower_Glucose Lowered Blood Glucose STZ_Diabetes->Lower_Glucose Improved_Lipids Improved Lipid Profile STZ_Diabetes->Improved_Lipids Oxidative_Stress->Biomarker_Modulation

Caption: Logical flow from compound to measurable outcomes in animal models.

References

Investigating the Cytotoxic Potential of Cucumegastigmane I: No Data Available in Current Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, no studies investigating the cytotoxic potential of Cucumegastigmane I against any cancer cell lines have been identified. Therefore, the creation of detailed Application Notes and Protocols on this topic is not possible at this time.

It is important to distinguish this compound from other compounds that are sometimes associated with cucumbers or related plant families, such as Curcumin and Cucurbitacins. While there is a substantial body of research on the cytotoxic effects of Curcumin and various Cucurbitacins against cancer cell lines, this information is not applicable to this compound, which is a distinct chemical entity.

For researchers, scientists, and drug development professionals interested in the field of natural products for cancer therapy, we recommend focusing on compounds with established and published research. A wealth of information is available for compounds like Curcumin and Cucurbitacins, for which detailed experimental protocols and data are accessible in the public domain.

We will continue to monitor the scientific literature for any future studies on the bioactivity of this compound. Should any relevant research be published, we will be poised to provide the detailed Application Notes and Protocols as originally requested.

Troubleshooting & Optimization

Technical Support Center: Spectroscopic Data Interpretation of Cucumegastigmane I

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the spectroscopic data of Cucumegastigmane I.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a megastigmane, a class of C13-norisoprenoids derived from the degradation of carotenoids. It was first isolated from the leaves of Cucumis sativus (cucumber) along with its analogue, Cucumegastigmane II.[1] The structure of this compound was elucidated through extensive spectroscopic analysis.[1]

Q2: What are the primary spectroscopic techniques used for the structural elucidation of this compound?

A2: The primary spectroscopic techniques for the structural elucidation of this compound include:

  • Mass Spectrometry (MS): Typically Electrospray Ionization (ESI-MS) is used to determine the molecular formula.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A combination of 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are essential for establishing the carbon skeleton and the connectivity of protons and carbons.[1]

Q3: What is the molecular formula and mass spectral data for this compound?

A3: The molecular formula of this compound has been determined by High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). The observed ion is typically the sodium adduct [M+Na]⁺.

Ion Calculated m/z Found m/z Molecular Formula
[M+Na]⁺245.1154245.1158C₁₃H₁₈O₃Na

Table 1: Mass Spectrometric Data for this compound.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the spectroscopic analysis of this compound.

Issue 1: Difficulty in distinguishing this compound from similar megastigmanes like (+)-dehydrovomifoliol.

  • Question: The ¹H and ¹³C NMR spectra of my compound are very similar to those reported for (+)-dehydrovomifoliol. How can I confirm if my compound is this compound?

  • Answer: While this compound and (+)-dehydrovomifoliol share a similar core structure, there are subtle but distinct differences in their spectroscopic data, particularly in the chemical shifts of the carbons and protons around the chiral centers and the side chain. A careful comparison of the ¹H and ¹³C NMR data with published values for both compounds is crucial.[1] Additionally, 2D NMR experiments such as HMBC and NOESY/ROESY can provide definitive evidence for the structural and stereochemical differences.

Issue 2: Ambiguous stereochemistry at chiral centers.

  • Question: How can the absolute stereochemistry of this compound be determined?

  • Answer: The determination of the absolute stereochemistry of complex molecules like this compound often requires more than standard NMR techniques. The original structure elucidation employed a modified Mosher's method.[1] This chemical derivatization technique allows for the determination of the absolute configuration of chiral alcohols by analyzing the ¹H NMR chemical shift differences of the resulting diastereomeric esters.

Issue 3: Overlapping signals in the ¹H NMR spectrum.

  • Question: I am observing significant signal overlap in the aliphatic region of the ¹H NMR spectrum, making it difficult to assign specific protons. What can I do?

  • Answer: Signal overlap is a common challenge in the ¹H NMR spectra of natural products. To resolve this, the following strategies are recommended:

    • 2D NMR Spectroscopy: Utilize 2D NMR experiments like ¹H-¹H COSY to identify coupled proton networks and HSQC to correlate protons directly to their attached carbons. This will help in dispersing the signals into a second dimension.

    • Higher Magnetic Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher) will increase the chemical shift dispersion and reduce signal overlap.

    • Solvent Effects: Changing the NMR solvent (e.g., from CDCl₃ to C₆D₆ or Pyridine-d₅) can induce differential changes in proton chemical shifts, potentially resolving overlapping signals.

Experimental Protocols

1. NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 1-5 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or C₆D₆) in a standard 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe is recommended for optimal sensitivity and resolution.

  • 1D NMR:

    • ¹H NMR: Acquire with a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire with proton decoupling. A 90-degree pulse angle and a longer relaxation delay (e.g., 2-5 seconds) are typically used. DEPT-135 and DEPT-90 experiments are useful for distinguishing between CH, CH₂, and CH₃ groups.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Used to identify ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): Used to correlate protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Used to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the carbon skeleton.

    • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Used to determine the spatial proximity of protons, which is essential for stereochemical assignments.

2. Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) with or without a small amount of formic acid or ammonium acetate to promote ionization.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to obtain accurate mass measurements.

  • Analysis: The sample is introduced into the ESI source, and the mass spectrum is acquired in positive or negative ion mode. The accurate mass of the molecular ion is used to determine the elemental composition.

Data Presentation

¹H and ¹³C NMR Data of this compound

PositionδC (ppm)δH (ppm, mult., J in Hz)
1199.5
2127.85.91 (s)
3163.4
478.9
549.82.30 (d, 17.0), 2.65 (d, 17.0)
634.2
741.51.05 (s)
824.21.08 (s)
9135.25.85 (d, 15.7)
10132.15.79 (dd, 15.7, 6.4)
1168.74.31 (m)
1270.13.58 (dd, 11.2, 3.4), 3.45 (dd, 11.2, 7.4)
1323.41.25 (d, 6.4)

Table 2: ¹H (500 MHz) and ¹³C (125 MHz) NMR data for this compound in CDCl₃. Data is based on published literature and may vary slightly depending on experimental conditions.

Visualizations

Spectroscopic_Workflow cluster_isolation Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Isolation Isolation of this compound from Cucumis sativus MS Mass Spectrometry (HRESIMS) Isolation->MS NMR_1D 1D NMR (¹H, ¹³C, DEPT) Isolation->NMR_1D MolFormula Determine Molecular Formula MS->MolFormula NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D CarbonSkeleton Establish Carbon Skeleton NMR_1D->CarbonSkeleton NMR_2D->CarbonSkeleton Stereochem Determine Stereochemistry NMR_2D->Stereochem Structure Final Structure Elucidation MolFormula->Structure CarbonSkeleton->Structure Stereochem->Structure

Caption: Experimental workflow for the structure elucidation of this compound.

Data_Interpretation_Logic cluster_data Primary Spectroscopic Data cluster_2d_nmr 2D NMR Correlations cluster_deduction Structural Deduction H1_NMR ¹H NMR (Chemical Shifts, Coupling Constants) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Correlation) H1_NMR->HSQC HMBC HMBC (Long-range ¹H-¹³C Correlation) H1_NMR->HMBC C13_NMR ¹³C NMR & DEPT (Carbon Chemical Shifts & Types) C13_NMR->HSQC C13_NMR->HMBC MS_Data HRESIMS (Accurate Mass) Connectivity Assemble Fragments into Carbon Skeleton MS_Data->Connectivity Fragments Identify Spin Systems & Fragments COSY->Fragments HSQC->Fragments HMBC->Connectivity Fragments->Connectivity Final_Structure Propose Planar Structure Connectivity->Final_Structure

Caption: Logical relationships in NMR data interpretation for structure elucidation.

References

resolving co-eluting compounds during Cucumegastigmane I purification

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Purification of Cucumegastigmane I

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges encountered during the purification of this compound, with a specific focus on co-eluting compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing a broad peak or a peak with a shoulder for this compound during my preparative HPLC run. How can I confirm if this is due to co-elution?

A1: Broad or asymmetrical peaks are common indicators of co-eluting compounds. Here’s how you can investigate this issue:

  • Peak Purity Analysis: If your HPLC system is equipped with a Diode Array Detector (DAD) or a Mass Spectrometer (MS), utilize the peak purity analysis function. This tool assesses the spectral homogeneity across the peak. A non-uniform spectrum is a strong indication of multiple components co-eluting.

  • Vary Injection Volume: Injecting different volumes of your sample can sometimes help diagnose co-elution. If the peak shape changes or the shoulder becomes more pronounced with a higher injection volume, it may suggest the presence of an impurity that is overloading the column differently than your target compound.

  • Fractions and Re-analysis: Collect narrow fractions across the entirety of the broad peak and re-analyze them using an analytical HPLC method with a high-resolution column. This can often resolve the individual components that were co-eluting on the preparative scale.

Q2: What are the most likely compounds to co-elute with this compound?

A2: this compound is a megastigmane sesquiterpenoid. Structurally similar compounds are the most probable co-eluents. These can include:

  • Diastereomers or other isomers of this compound: These compounds have very similar physicochemical properties, making them challenging to separate.

  • Other megastigmane glycosides or aglycones: The source plant material, such as Cucumis sativus, contains a variety of megastigmanes.

  • Structurally related terpenoids: Other classes of terpenoids with similar polarity present in the plant extract can also co-elute.

Q3: My initial reversed-phase HPLC method (C18 column with a methanol-water gradient) is not resolving the co-eluting impurity. What are my next steps?

A3: If your initial method is unsuccessful, a systematic approach to method development is necessary. Here are several strategies to improve resolution:

  • Modify the Mobile Phase:

    • Change the Organic Solvent: If you are using methanol, try switching to acetonitrile, or vice-versa. The difference in solvent selectivity can alter the elution order and improve separation.

    • Adjust the Gradient Slope: A shallower gradient around the elution time of this compound can increase the separation between closely eluting peaks.

    • Isocratic Elution: If the co-eluting compounds are very close, an isocratic elution with an optimized mobile phase composition might provide the necessary resolution. This often requires careful scouting with different solvent strengths.

    • Mobile Phase Additives: Introducing a small percentage of an additive like formic acid or trifluoroacetic acid can improve peak shape and potentially enhance resolution, especially if the compounds have ionizable groups.

  • Change the Stationary Phase:

    • Different Reversed-Phase Chemistry: Not all C18 columns are the same. Switching to a C18 column with a different bonding density or end-capping, or trying a different stationary phase altogether like a C30, Phenyl-Hexyl, or embedded polar group (EPG) column, can offer different selectivities.

    • Normal-Phase Chromatography: If reversed-phase methods fail, consider normal-phase chromatography on a silica or cyano-bonded column. This provides an orthogonal separation mechanism based on different intermolecular interactions.

  • Optimize Temperature:

    • Column Temperature: Changing the column temperature can affect the viscosity of the mobile phase and the interaction kinetics between the analytes and the stationary phase, which can sometimes improve resolution.

Q4: Can I use other chromatographic techniques besides HPLC to resolve co-eluting compounds?

A4: Yes, other techniques can be employed, especially as a preliminary purification step or for very challenging separations:

  • Flash Chromatography: Use different stationary phases (e.g., silica gel, alumina, or different bonded phases) to pre-purify the extract and remove compounds with significantly different polarities.

  • Supercritical Fluid Chromatography (SFC): SFC can offer different selectivity compared to HPLC and is particularly effective for the separation of isomers and diastereomers.

  • Counter-Current Chromatography (CCC): This is a liquid-liquid separation technique that avoids solid stationary phases and can be very effective for separating compounds with similar polarities.

Data Presentation

Table 1: Typical Starting Conditions for Preparative HPLC Purification of Megastigmanes

ParameterSettingRationale
Column C18, 5-10 µm particle sizeA common starting point for reversed-phase separation of moderately polar natural products.
Mobile Phase A Water (H₂O)The weak solvent in reversed-phase chromatography.
Mobile Phase B Methanol (MeOH) or Acetonitrile (ACN)The strong organic solvent. Acetonitrile often provides sharper peaks.
Gradient 20% B to 80% B over 40 minutesA typical scouting gradient to determine the approximate elution concentration.
Flow Rate Dependent on column diameterScaled from an analytical method; typically in the range of 5-50 mL/min for preparative columns.
Detection UV at 210 nm and 254 nmTo detect a broad range of compounds.

Experimental Protocols

Protocol 1: General Method for the Purification of this compound from a Plant Extract

  • Extraction:

    • The dried and powdered plant material (e.g., leaves of Cucumis sativus) is extracted with a solvent such as methanol or ethanol at room temperature.

    • The solvent is evaporated under reduced pressure to yield a crude extract.

  • Preliminary Fractionation:

    • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

    • The fractions are concentrated, and the fraction containing this compound (typically the ethyl acetate or n-butanol fraction) is selected for further purification based on analytical HPLC or TLC analysis.

  • Column Chromatography (Optional):

    • The active fraction is subjected to open column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate to further simplify the mixture.

  • Preparative HPLC:

    • The enriched fraction is dissolved in a suitable solvent (e.g., methanol) and filtered through a 0.45 µm filter.

    • The sample is injected onto a preparative reversed-phase C18 HPLC column.

    • A linear gradient of water and methanol (or acetonitrile) is used for elution. The gradient should be optimized based on analytical scale separations.

    • Fractions are collected based on the UV chromatogram.

    • Fractions containing the target compound are pooled, and the solvent is evaporated.

  • Purity Assessment:

    • The purity of the isolated this compound is confirmed by analytical HPLC, LC-MS, and NMR spectroscopy.

Visualizations

Troubleshooting_Workflow start Start: Broad or Shouldered Peak for this compound peak_purity Perform Peak Purity Analysis (DAD or MS) start->peak_purity change_gradient Optimize Gradient: - Shallower Slope - Isocratic Elution peak_purity->change_gradient Impurity Confirmed change_solvent Change Organic Solvent (e.g., MeOH to ACN) change_gradient->change_solvent No Improvement success Resolution Achieved: Pure this compound change_gradient->success Success change_column Change Stationary Phase: - Different C18 - Phenyl-Hexyl - Normal Phase (Silica/Cyano) change_solvent->change_column No Improvement change_solvent->success Success alternative_tech Consider Alternative Techniques: - SFC - CCC change_column->alternative_tech No Improvement change_column->success Success alternative_tech->success Success fail Resolution Not Achieved alternative_tech->fail No Improvement

Caption: Troubleshooting workflow for resolving co-eluting compounds.

Cucumegastigmane_Structure cluster_cucumegastigmane This compound Core Structure cyclohexenone Cyclohexenone Ring butenyl Substituted Butenyl Side Chain cyclohexenone->butenyl Attached at C4 hydroxyl Hydroxyl Groups cyclohexenone->hydroxyl Attached to Ring methyl Methyl Groups cyclohexenone->methyl Attached to Ring butenyl->hydroxyl Attached to Chain

Caption: Key structural features of this compound.

Technical Support Center: Optimizing HPLC Methods for Cucumegastigmane I Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing High-Performance Liquid Chromatography (HPLC) methods for the analysis of Cucumegastigmane I. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to facilitate smooth and reliable experimental workflows.

Experimental Protocols

A successful HPLC analysis begins with proper sample preparation and a robust chromatographic method. The following protocols provide a starting point for the extraction and analysis of this compound.

Extraction of this compound from Plant Material

This protocol describes a general method for extracting this compound from plant tissues, such as the leaves of Cucumis sativus.

  • Sample Collection and Preparation: Collect fresh plant material. For leaves, gently wash with deionized water to remove any debris and pat dry.

  • Homogenization: Weigh approximately 10 grams of the plant material and grind it into a fine powder using a mortar and pestle with liquid nitrogen to prevent enzymatic degradation.

  • Solvent Extraction: Transfer the powdered plant material to a flask and add 100 mL of 70% aqueous acetone.

  • Sonication: Place the flask in an ultrasonic bath for 30 minutes to enhance the extraction efficiency.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant debris.

  • Concentration: Evaporate the acetone from the filtrate using a rotary evaporator at a temperature not exceeding 40°C.

  • Liquid-Liquid Partitioning: Transfer the remaining aqueous extract to a separatory funnel and partition three times with an equal volume of ethyl acetate.

  • Final Concentration: Combine the ethyl acetate fractions and evaporate to dryness under vacuum to yield the crude extract containing this compound.

  • Sample for HPLC: Reconstitute a known amount of the dried extract in the HPLC mobile phase for analysis.

HPLC Analysis of this compound

The following HPLC method is a recommended starting point for the analysis of this compound and may require further optimization for specific matrices.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.01 M Phosphoric Acid in WaterB: Methanol
Gradient 50% B to 70% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 220 nm

Troubleshooting Guide

Encountering issues during HPLC analysis is common. This guide addresses specific problems in a question-and-answer format to help you troubleshoot effectively.

QuestionPossible CausesSuggested Solutions
Why am I seeing no peaks or very small peaks for this compound? - Inefficient extraction- Low concentration in the sample- Detector wavelength is not optimal- Injection issues- Optimize the extraction protocol; try different solvents or longer extraction times.- Concentrate the sample before injection.- Perform a UV scan of a this compound standard to determine the optimal wavelength.- Check the injector for blockages and ensure the correct volume is being injected.
My this compound peak is tailing. What should I do? - Column overload- Secondary interactions with the stationary phase- Incompatible sample solvent- Dilute the sample and inject a smaller volume.[1]- Add a small amount of an acidic modifier like formic or trifluoroacetic acid to the mobile phase to improve peak shape.[2]- Ensure the sample is dissolved in a solvent that is weaker than or similar in strength to the initial mobile phase.[1]
The retention time for my peak is shifting between injections. Why? - Inconsistent mobile phase composition- Column temperature fluctuations- Column degradation- Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.[3]- Use a column oven to maintain a stable temperature.[3]- Flush the column with a strong solvent or replace it if it's old or has been used extensively.[4]
I am observing a noisy or drifting baseline. What is the cause? - Contaminated mobile phase or detector flow cell- Air bubbles in the system- Detector lamp issue- Filter all solvents and use high-purity reagents.[5]- Flush the detector flow cell with a strong, clean solvent.[3]- Degas the mobile phase thoroughly before and during use.[6]- Check the detector lamp's energy and replace it if it's low.[3]
My peaks are broad and not well-resolved. How can I improve this? - Sub-optimal mobile phase composition- High flow rate- Large injection volume- Adjust the mobile phase gradient to increase the separation between peaks.[2]- Reduce the flow rate to allow for better partitioning and separation.[2]- Decrease the injection volume to minimize band broadening on the column.[1]

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best for this compound analysis?

A C18 reverse-phase column is a good starting point for the analysis of moderately polar compounds like this compound. The specific choice of C18 column (e.g., end-capped, high-purity silica) can impact peak shape and selectivity.

Q2: How can I confirm the identity of the this compound peak in my sample?

The most reliable method is to compare the retention time and UV spectrum of your sample peak with that of a certified this compound reference standard. For definitive identification, especially in complex matrices, coupling the HPLC system to a mass spectrometer (LC-MS) is recommended.

Q3: Is a gradient or isocratic elution better for this analysis?

For complex plant extracts, a gradient elution is generally preferred as it allows for the separation of compounds with a wider range of polarities and can help to sharpen peaks.[2] An isocratic method may be suitable for simpler, purified samples.

Q4: What should I do if I suspect my column is contaminated?

If you suspect column contamination, you can try washing it with a series of strong solvents. A typical wash sequence for a C18 column is to flush with water, then isopropanol, and finally hexane, followed by a re-equilibration with your mobile phase. Always check the column manufacturer's instructions for recommended washing procedures.

Q5: How can I improve the sensitivity of my analysis to detect low levels of this compound?

To improve sensitivity, you can try optimizing the detection wavelength to the absorbance maximum of this compound.[2] Additionally, using a more sensitive detector, such as a mass spectrometer, can significantly lower the limit of detection. Concentrating your sample before injection can also increase the signal intensity.

Visualizations

experimental_workflow cluster_extraction Sample Preparation cluster_hplc HPLC Analysis p1 Plant Material Collection p2 Grinding and Homogenization p1->p2 p3 Solvent Extraction p2->p3 p4 Filtration and Concentration p3->p4 p5 Sample Reconstitution for HPLC p4->p5 h1 HPLC System Equilibration p5->h1 Inject Sample h2 Sample Injection h1->h2 h3 Chromatographic Separation h2->h3 h4 UV Detection h3->h4 h5 Data Acquisition and Analysis h4->h5

Caption: Experimental workflow for this compound analysis.

troubleshooting_tree cluster_peak Peak Shape Issues cluster_retention Retention Time Issues cluster_baseline Baseline Issues start Problem with HPLC Analysis p1 Peak Tailing? start->p1 p2 Broad Peaks? start->p2 r1 Shifting Retention Times? start->r1 b1 Noisy Baseline? start->b1 s1_1 Check for column overload Adjust mobile phase pH p1->s1_1 s2_1 Optimize gradient Reduce flow rate Decrease injection volume p2->s2_1 s3_1 Check mobile phase prep Use column oven Equilibrate column properly r1->s3_1 s4_1 Degas mobile phase Clean detector cell Check lamp energy b1->s4_1

Caption: Troubleshooting decision tree for common HPLC issues.

References

troubleshooting poor solubility of Cucumegastigmane I in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with the solubility of Cucumegastigmane I in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?

A1: this compound is a lipophilic compound, and its solubility in aqueous solutions is limited. It is known to be soluble in several organic solvents.[1] For successful use in aqueous-based biological assays, a suitable solvent or solubility enhancement technique is often required.

Q2: I dissolved this compound in an organic solvent for my stock solution, but it precipitated when I added it to my aqueous assay buffer. Why did this happen?

A2: This is a common issue known as "solvent shock" or "precipitation upon dilution." It occurs when a compound that is highly soluble in a concentrated organic stock solution is diluted into an aqueous buffer in which it is poorly soluble. The organic solvent disperses, and the compound crashes out of the solution. The troubleshooting guide below offers several strategies to mitigate this problem.

Q3: Are there any general tips for handling this compound to improve solubility?

A3: Yes. For optimal results, it is recommended to warm the vial containing this compound at 37°C and use an ultrasonic bath to aid dissolution when preparing your stock solution.[1] It is also advisable to prepare and use the solution on the same day. If stock solutions are prepared in advance, they should be stored in a sealed vial at -20°C. Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.[1]

Troubleshooting Guide for Poor Solubility of this compound in Assays

This guide provides a systematic approach to resolving common solubility issues encountered when working with this compound.

Problem: My this compound is not dissolving in my desired assay buffer.

Step 1: Assess the Current Dissolution Method

  • Question: In what solvent are you initially dissolving this compound to prepare your stock solution?

  • Guidance: this compound is soluble in organic solvents like DMSO, ethanol, chloroform, dichloromethane, ethyl acetate, and acetone.[1] For biological assays, DMSO or ethanol are commonly used as initial solvents.

  • Question: What is the concentration of your stock solution and the final concentration in your assay?

  • Guidance: A highly concentrated stock solution is more likely to precipitate upon dilution. Consider lowering the stock concentration if possible.

Step 2: Optimize the Stock Solution and Dilution

  • Recommendation: Prepare a fresh, high-quality stock solution in an appropriate organic solvent. Ensure the compound is fully dissolved.

  • Technique: When diluting the stock solution into the aqueous assay buffer, add the stock solution dropwise while vortexing or stirring the buffer to facilitate rapid mixing and minimize localized high concentrations that can lead to precipitation.

Problem: The compound precipitates out of solution after dilution into the aqueous assay buffer.

If the initial optimization of the dilution process is insufficient, consider the following solubility enhancement techniques.

Option 1: Utilize a Co-solvent System

  • Concept: A co-solvent is a water-miscible organic solvent that, when added to the aqueous buffer, increases the solubility of a hydrophobic compound.[2][3][4]

  • Recommendation: Introduce a small percentage of a biocompatible co-solvent, such as DMSO or ethanol, into your final assay buffer. The final concentration of the co-solvent should be kept low (typically ≤1%) to avoid affecting the biological system. Always include a vehicle control with the same concentration of the co-solvent in your experiment.

Option 2: Employ Solubilizing Agents

  • Concept: Certain reagents can encapsulate or otherwise interact with hydrophobic compounds to increase their apparent solubility in aqueous solutions.

  • Recommendations:

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment.[5] Beta-cyclodextrins and their derivatives (e.g., HP-β-CD) are commonly used.

    • Surfactants/Detergents: Non-ionic surfactants with a low critical micelle concentration (CMC), such as Tween® 80 or Pluronic® F-68, can form micelles that encapsulate the hydrophobic compound. Use these at concentrations at or above their CMC, but be mindful of potential effects on your assay.

    • Bovine Serum Albumin (BSA): BSA can bind to hydrophobic compounds and increase their solubility. This is particularly useful in cell-based assays.

Option 3: pH Adjustment

  • Concept: The solubility of some compounds can be influenced by the pH of the solution.[2][4]

  • Recommendation: While the structure of this compound does not suggest significant ionizable groups, a modest adjustment of the assay buffer pH (if permissible for the experiment) could be explored.

Data Presentation

Table 1: Qualitative Solubility of this compound

SolventSolubility
ChloroformSoluble[1]
DichloromethaneSoluble[1]
Ethyl AcetateSoluble[1]
DMSOSoluble[1]
AcetoneSoluble[1]
Water/Aqueous BuffersPoorly Soluble

Table 2: Common Solubilizing Agents and Suggested Starting Concentrations

AgentTypeTypical Starting ConcentrationNotes
DMSOCo-solvent≤ 1% (v/v)Common in cell-based assays.
EthanolCo-solvent≤ 1% (v/v)Can be more volatile than DMSO.
HP-β-CDComplexing Agent1-10 mMA widely used cyclodextrin derivative.
Tween® 80Surfactant0.01 - 0.1% (v/v)A non-ionic surfactant.
Pluronic® F-68Surfactant0.02 - 0.2% (w/v)A non-ionic block copolymer.
BSAProtein Carrier0.1 - 1% (w/v)Can also reduce non-specific binding.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Bring the vial of this compound to room temperature.

  • Add a precise volume of high-purity DMSO (or another suitable organic solvent) to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Gently warm the vial to 37°C and vortex or sonicate until the compound is completely dissolved.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Using a Co-solvent to Prepare Working Solutions

  • Determine the final desired concentration of this compound and the maximum tolerable concentration of the co-solvent (e.g., 1% DMSO) in your assay.

  • Calculate the volume of the stock solution needed.

  • Prepare the final assay buffer containing the desired percentage of the co-solvent.

  • While vortexing the buffer, add the calculated volume of the this compound stock solution dropwise.

  • Continue to vortex for a short period to ensure homogeneity.

  • Prepare a vehicle control containing the same final concentration of the co-solvent in the assay buffer.

Protocol 3: Using HP-β-Cyclodextrin for Solubilization

  • Prepare a stock solution of HP-β-cyclodextrin (e.g., 100 mM) in your assay buffer.

  • Prepare the this compound stock solution in an organic solvent as described in Protocol 1.

  • In a separate tube, add the required volume of the HP-β-cyclodextrin stock solution to your assay buffer to achieve the desired final concentration (e.g., 5 mM).

  • While vortexing the HP-β-cyclodextrin-containing buffer, slowly add the this compound stock solution.

  • Incubate the mixture at room temperature for at least 30 minutes with gentle agitation to allow for complex formation.

  • Prepare a vehicle control containing the same final concentrations of the organic solvent and HP-β-cyclodextrin.

Visualizations

TroubleshootingWorkflow start Start: Poor Solubility of this compound check_stock Step 1: Check Stock Solution - Solvent (e.g., DMSO, Ethanol)? - Concentration? start->check_stock precipitates Precipitation upon dilution? check_stock->precipitates optimize_dilution Step 2: Optimize Dilution - Dropwise addition - Vortexing precipitates->optimize_dilution Yes success Success: Soluble Compound precipitates->success No still_precipitates Still precipitates? optimize_dilution->still_precipitates enhancement_techniques Step 3: Use Solubility Enhancement Techniques still_precipitates->enhancement_techniques Yes still_precipitates->success No co_solvent Option 1: Co-solvent System (e.g., <=1% DMSO) enhancement_techniques->co_solvent solubilizing_agent Option 2: Solubilizing Agent (e.g., Cyclodextrin, Surfactant) enhancement_techniques->solubilizing_agent ph_adjustment Option 3: pH Adjustment enhancement_techniques->ph_adjustment vehicle_control Crucial Step: Include Vehicle Control in Experiment co_solvent->vehicle_control solubilizing_agent->vehicle_control ph_adjustment->vehicle_control vehicle_control->success

Caption: Troubleshooting workflow for poor solubility of this compound.

CyclodextrinMechanism Mechanism of Cyclodextrin Solubilization cluster_before Before Complexation cluster_after After Complexation Cuc This compound (Hydrophobic) Water Aqueous Buffer Cuc->Water Poorly Soluble CD_complex Hydrophilic Exterior Hydrophobic Interior Water2 Aqueous Buffer CD_complex->Water2 Soluble Complex Cuc_in_CD This compound

References

strategies to improve the efficiency of Cucumegastigmane I synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Cucumegastigmane I. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this and related megastigmane compounds. While a specific total synthesis of this compound has not been extensively reported in the literature, this guide provides troubleshooting strategies based on established synthetic routes for structurally similar megastigmanes, such as β-damascone.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of the megastigmane core?

A1: The synthesis of the trimethylated cyclohexene ring, characteristic of the megastigmane skeleton, often commences from readily available precursors. Common starting materials include β-ionone, which already contains the desired carbocyclic core, or derivatives of 2,6-dimethylcyclohexanone. These starting points offer versatile handles for the subsequent introduction of the C4 side chain.

Q2: I am observing low yields during the introduction of the butenyl side chain. What are the potential causes and solutions?

A2: Low yields in the side-chain introduction step, often a Grignard or Wittig-type reaction, can be attributed to several factors:

  • Steric Hindrance: The ketone at C-1 of the cyclohexenone ring can be sterically hindered.

  • Enolization: The acidic α-protons can lead to enolization under basic conditions, reducing the reactivity of the ketone.

  • Reagent Decomposition: Grignard or organolithium reagents can be sensitive to moisture and air.

Troubleshooting Strategies:

  • Choice of Reagent: Consider using a more reactive organometallic reagent, such as an organocerium reagent (CeCl₃-mediated addition), to suppress enolization and improve nucleophilic addition.

  • Reaction Conditions: Ensure strictly anhydrous and inert conditions. The use of freshly prepared or titrated organometallic reagents is crucial. Lowering the reaction temperature can sometimes improve selectivity.

  • Protecting Groups: Although it adds steps, protection of the ketone as a ketal before attempting to build the side chain can be an effective strategy.

Q3: How can I control the stereochemistry at the C-4' hydroxyl group of the side chain?

A3: Achieving the desired stereochemistry at C-4' is a common challenge. The stereochemical outcome of the reduction of a ketone precursor is often dictated by the steric environment around the carbonyl group.

Strategies for Stereocontrol:

  • Directed Reduction: The presence of a nearby hydroxyl group can be exploited for directed reduction using reagents like sodium borohydride in the presence of a chelating agent.

  • Chiral Reducing Agents: Employing chiral reducing agents, such as those derived from lithium aluminum hydride (e.g., BINAL-H) or boranes (e.g., Alpine-borane®), can induce facial selectivity.

  • Substrate Control: Modifying the substrate to favor the approach of the reducing agent from a specific face can be effective. This might involve the use of bulky protecting groups.

Troubleshooting Guides

Guide 1: Poor Yield in the Key C-C Bond Formation Step (e.g., Grignard Addition)
Symptom Possible Cause Suggested Solution
Low conversion of starting materialInactive Grignard reagentEnsure magnesium turnings are activated (e.g., with iodine or 1,2-dibromoethane). Use freshly distilled THF. Titrate the Grignard reagent before use.
Formation of enolate side productsBasic reaction conditionsSwitch to a less basic organometallic reagent (e.g., organocuprate or organocerium).
Complex mixture of productsSide reactions (e.g., 1,4-addition)Use a hard organometallic reagent (e.g., organolithium) at low temperatures to favor 1,2-addition.
Guide 2: Unselective Reduction of the Side-Chain Ketone
Symptom Possible Cause Suggested Solution
Formation of a diastereomeric mixtureNon-selective reducing agentEmploy a bulky reducing agent (e.g., L-Selectride®) to enhance facial selectivity.
Lack of directing groupIntroduce a protecting group on a nearby hydroxyl to direct the hydride delivery.
Low diastereomeric excess (d.e.)Insufficient steric biasConsider using a substrate with a more rigid conformation to improve stereodifferentiation.

Experimental Protocols

Note: The following protocols are adapted from general procedures for the synthesis of related megastigmanes and should be optimized for the specific synthesis of this compound.

Protocol 1: Grignard Addition to a Cyclohexenone Precursor

  • To a stirred suspension of magnesium turnings (1.2 eq) in anhydrous diethyl ether under an argon atmosphere, add a solution of the appropriate vinyl bromide (1.1 eq) in diethyl ether dropwise.

  • After the initiation of the reaction (exotherm and disappearance of magnesium), stir the mixture at room temperature for 1 hour.

  • Cool the resulting Grignard reagent to -78 °C.

  • Add a solution of the cyclohexenone precursor (1.0 eq) in anhydrous diethyl ether dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours and then allow it to warm to room temperature overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Cucumegastigmane_Synthesis_Workflow start Starting Material (e.g., β-Ionone) step1 Side Chain Precursor Synthesis start->step1 Preparation step2 C-C Bond Formation (e.g., Grignard Reaction) start->step2 step1->step2 step3 Functional Group Interconversion step2->step3 Intermediate step4 Stereoselective Reduction step3->step4 end This compound step4->end

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting_Logic issue Low Yield in Synthesis Step cause1 Poor Reagent Activity issue->cause1 cause2 Side Reactions issue->cause2 cause3 Suboptimal Conditions issue->cause3 solution1a Use Fresh/Titrated Reagents cause1->solution1a solution1b Activate Reagents cause1->solution1b solution2a Change Reagent Type cause2->solution2a solution2b Use Additives (e.g., CeCl3) cause2->solution2b solution3a Optimize Temperature cause3->solution3a solution3b Ensure Anhydrous Conditions cause3->solution3b

Caption: A troubleshooting decision tree for addressing low reaction yields.

Technical Support Center: Troubleshooting Inconsistencies in Biological Assay Results for Cucumegastigmane I

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Cucumegastigmane I. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common inconsistencies that may arise during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you might encounter.

Cell Viability Assays (e.g., MTT, XTT)

Question: I'm seeing inconsistent IC50 values for this compound in my MTT assays across different experimental runs. What could be the cause?

Answer: Inconsistent IC50 values in cell viability assays are a common issue. Several factors related to the compound, cells, and assay procedure can contribute to this variability. Here’s a troubleshooting guide to help you identify the potential source of the inconsistency:

Troubleshooting Guide: Inconsistent IC50 Values in MTT Assays

Potential Cause Recommended Solution
This compound Stock Solution Ensure the stock solution is properly dissolved and stored. Prepare fresh dilutions for each experiment from a consistent, validated stock. Consider potential degradation if the stock is old or has undergone multiple freeze-thaw cycles.
Cell Culture Conditions Maintain consistent cell passage numbers and seeding densities between experiments.[1] Ensure cells are in the logarithmic growth phase at the time of treatment.[1] Monitor for any signs of contamination.
Assay Protocol Standardize incubation times for both drug treatment and MTT reagent. Ensure complete solubilization of formazan crystals before reading the absorbance.[2] Use a multi-channel pipette for reagent addition to minimize timing differences across the plate.
Plate Reader Settings Verify that the correct wavelength (typically 570 nm for MTT) and reference wavelength are used for absorbance readings.[2]
Edge Effects Avoid using the outer wells of the 96-well plate as they are more susceptible to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.

Question: My MTT assay results show an initial increase in cell viability at low concentrations of this compound, followed by the expected dose-dependent decrease. Is this a real effect?

Answer: This phenomenon, known as hormesis, can sometimes be observed with natural compounds. However, it can also be an artifact. Here’s how to approach this:

Troubleshooting Guide: Hormetic Effect in MTT Assays

Potential Cause Recommended Solution
Compound Precipitation At higher concentrations, this compound might precipitate, interfering with the absorbance reading. Visually inspect the wells for any precipitate. If observed, consider using a different solvent or a lower concentration range.
Cellular Stress Response Low doses of a compound can sometimes stimulate a protective cellular stress response that enhances metabolic activity, leading to a higher MTT reading. This could be a genuine biological effect.
Data Analysis Ensure that your blank (media + MTT + solvent) and control (cells + media + solvent) wells are correctly subtracted. Re-evaluate your data normalization process.
Western Blot Analysis

Question: I'm not getting a consistent band for my target protein when I treat cells with this compound. Sometimes the band is faint or absent. What should I check?

Answer: Inconsistent protein expression in Western Blots can be frustrating. The issue could lie in sample preparation, the blotting procedure, or the antibodies used.

Troubleshooting Guide: Inconsistent Bands in Western Blot

Potential Cause Recommended Solution
Protein Extraction Ensure that the lysis buffer is appropriate for your target protein and that protease and phosphatase inhibitors are freshly added. Maintain consistency in the amount of total protein loaded in each lane.
Antibody Performance Use a fresh aliquot of the primary antibody, as repeated use can decrease its effectiveness. Optimize the primary and secondary antibody concentrations and incubation times.[3]
Transfer Efficiency Verify the transfer of proteins from the gel to the membrane using Ponceau S staining before blocking.[4]
Loading Control Always use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes.
Biological Variability The effect of this compound on your target protein might be time-dependent. Perform a time-course experiment to identify the optimal time point for analysis.

Question: I am seeing multiple non-specific bands in my Western blot when probing for proteins in a signaling pathway potentially modulated by this compound. How can I improve the specificity?

Answer: Non-specific bands can obscure your results and make interpretation difficult. Here are some steps to improve the specificity of your Western blots:

Troubleshooting Guide: Non-Specific Bands in Western Blot

Potential Cause Recommended Solution
Primary Antibody Concentration A high concentration of the primary antibody can lead to non-specific binding. Try reducing the antibody concentration and increasing the incubation time.
Blocking Increase the blocking time or try a different blocking agent (e.g., BSA instead of non-fat milk, or vice versa).
Washing Steps Increase the number and duration of washing steps after primary and secondary antibody incubations to remove unbound antibodies.
Secondary Antibody Ensure the secondary antibody is specific to the host species of the primary antibody. Run a control lane with only the secondary antibody to check for non-specific binding.
Gene Expression Analysis (qPCR)

Question: The expression of my target gene is highly variable in response to this compound treatment across different qPCR experiments. How can I get more consistent results?

Answer: Variability in qPCR results can stem from the initial RNA quality, reverse transcription efficiency, or the qPCR reaction itself.

Troubleshooting Guide: Variable Gene Expression in qPCR

Potential Cause Recommended Solution
RNA Quality and Quantity Ensure high-quality, intact RNA is used for cDNA synthesis. Use a consistent amount of RNA for all reverse transcription reactions.
cDNA Synthesis Use a master mix for the reverse transcription step to ensure consistency across samples. Include a no-reverse transcriptase control to check for genomic DNA contamination.[5]
Primer Design Ensure your qPCR primers are specific and efficient. Validate primer efficiency with a standard curve.[6]
Reference Genes Use at least two stable reference genes for normalization. The expression of commonly used housekeeping genes can sometimes be affected by experimental conditions.[6]
Technical Replicates Run all samples in triplicate to minimize the impact of pipetting errors.[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

MTT Cell Viability Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Western Blot Protocol
  • Protein Extraction: Lyse cells treated with this compound and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.[3]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[4]

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3][4]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]

qPCR Protocol
  • RNA Isolation: Isolate total RNA from this compound-treated and control cells using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from a standardized amount of RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan master mix, primers for your gene of interest, and the synthesized cDNA.

  • Thermal Cycling: Run the qPCR reaction on a real-time PCR instrument using a standard cycling protocol.[8]

  • Data Analysis: Analyze the data using the ΔΔCt method, normalizing the expression of the target gene to one or more stable reference genes.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating potential signaling pathways that may be affected by this compound, based on the known activities of its source, Cucumis sativus, as well as a general experimental workflow.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis cluster_interpretation Interpretation cell_culture Cell Seeding treatment This compound Treatment cell_culture->treatment mtt MTT Assay treatment->mtt western Western Blot treatment->western qpcr qPCR treatment->qpcr ic50 IC50 Calculation mtt->ic50 protein_exp Protein Expression Analysis western->protein_exp gene_exp Gene Expression Analysis qpcr->gene_exp conclusion Conclusion on Bioactivity ic50->conclusion protein_exp->conclusion gene_exp->conclusion

Caption: A general experimental workflow for assessing the bioactivity of this compound.

anti_inflammatory_pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Cucumegastigmane_I This compound Cucumegastigmane_I->IKK Potential Inhibition IkB IκBα IKK->IkB Inhibits degradation NFkB NF-κB IkB->NFkB Sequesters in cytoplasm Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) Nucleus->Inflammatory_Genes Transcription anti_diabetic_pathway Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS-1 IR->IRS PI3K PI3K IRS->PI3K Akt Akt/PKB PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Cucumegastigmane_I This compound Cucumegastigmane_I->Akt Potential Activation Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

References

Technical Support Center: Scaling Up Cucumegastigmane I Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scaled-up production of Cucumegastigmane I. All protocols and guidance are based on a proposed synthetic route, developed from established methodologies for analogous megastigmane compounds, given the absence of a published total synthesis for this compound.

Hypothetical Synthetic Pathway Overview

The proposed synthesis of this compound initiates from commercially available (S)-α-ionone, proceeding through a three-step sequence involving stereoselective epoxidation, epoxide opening, and subsequent allylic oxidation. This pathway is designed for scalability, though careful optimization of each step is critical for achieving high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for stereochemical control in this proposed synthesis?

A1: The Sharpless asymmetric epoxidation of (S)-α-ionone is the most critical step for establishing the correct stereochemistry at the C5 and C6 positions of the cyclogeraniol ring. Precise control of temperature, stoichiometry of the chiral catalyst, and slow addition of the oxidizing agent are paramount for high diastereoselectivity.

Q2: I am observing low yields in the epoxidation step. What are the likely causes?

A2: Low yields in the epoxidation can stem from several factors:

  • Catalyst decomposition: The titanium isopropoxide and diethyl tartrate complex is sensitive to moisture. Ensure all glassware is rigorously dried and reactions are conducted under an inert atmosphere.

  • Incorrect temperature: The reaction is typically performed at low temperatures (-20°C to -40°C). Deviations can lead to reduced enantioselectivity and catalyst deactivation.

  • Suboptimal reagent stoichiometry: The ratio of titanium isopropoxide to diethyl tartrate is crucial. A 1:1.2 ratio is often optimal, but may require fine-tuning.

Q3: The epoxide opening with lithium aluminum hydride is not proceeding to completion. What can I do?

A3: Incomplete epoxide opening can be due to:

  • Inactive LAH: Lithium aluminum hydride is highly reactive with atmospheric moisture. Use a fresh bottle or a previously opened bottle that has been stored under anhydrous conditions.

  • Insufficient reaction time or temperature: While the reaction is typically run at 0°C to room temperature, gentle warming may be required for full conversion. Monitor the reaction by TLC to determine the optimal reaction time.

  • Steric hindrance: The epoxide is sterically hindered. Ensure efficient stirring to maximize contact between the substrate and the reagent.

Q4: I am getting a mixture of products after the final oxidation step. How can I improve the selectivity?

A4: The allylic oxidation using selenium dioxide is prone to over-oxidation or reaction at other sites. To improve selectivity:

  • Control reaction time and temperature: Shorter reaction times and lower temperatures can minimize the formation of byproducts.

  • Use of a co-oxidant: N-Methylmorpholine N-oxide (NMO) can sometimes be used as a co-oxidant to regenerate the active selenium species and improve catalytic turnover, potentially leading to a cleaner reaction.

  • Alternative oxidizing agents: Consider exploring other allylic oxidizing agents such as chromium-based reagents (e.g., PCC, PDC) on a small scale, though their toxicity and disposal are significant concerns at larger scales.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Diastereoselectivity in Epoxidation 1. Impure (S)-α-ionone. 2. Incorrect catalyst loading or ratio. 3. Temperature fluctuations during the reaction. 4. Presence of moisture.1. Purify starting material by distillation. 2. Carefully weigh and add catalyst components. Titrate titanium isopropoxide solution if necessary. 3. Use a cryostat for precise temperature control. 4. Dry all solvents and glassware thoroughly. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
Formation of Byproducts in Epoxide Opening 1. Over-reduction by LAH. 2. Reaction with the enone functionality.1. Perform the reaction at a lower temperature (e.g., -78°C) and add the LAH solution slowly. 2. Consider using a milder reducing agent such as sodium borohydride in the presence of a Lewis acid, although this may require significant optimization.
Difficult Purification of this compound 1. Co-elution with unreacted starting material or byproducts. 2. Degradation on silica gel.1. Optimize the mobile phase for column chromatography. Consider using a different stationary phase (e.g., alumina, C18). 2. Use a less acidic grade of silica gel or neutralize the silica gel with a small amount of triethylamine in the eluent. Consider purification by preparative HPLC for higher purity.
Inconsistent Yields at Larger Scales 1. Inefficient heat transfer in larger reaction vessels. 2. Inefficient mixing. 3. Challenges in maintaining an inert atmosphere.1. Use a jacketed reactor with a circulating cooling/heating system for better temperature control. 2. Employ mechanical stirring and ensure the stirrer is appropriately sized for the vessel. 3. Use a positive pressure of inert gas and ensure all connections are well-sealed.

Experimental Protocols

Step 1: Asymmetric Epoxidation of (S)-α-Ionone

Methodology:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane (DCM).

  • Titanium (IV) isopropoxide is added, followed by the slow, dropwise addition of L-(+)-diethyl tartrate at -20°C.

  • The resulting solution is stirred for 30 minutes at -20°C.

  • A solution of (S)-α-ionone in anhydrous DCM is added dropwise over 1 hour, maintaining the temperature at -20°C.

  • tert-Butyl hydroperoxide (t-BuOOH) in toluene is then added dropwise over 2 hours, ensuring the temperature does not exceed -15°C.

  • The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite.

  • The mixture is allowed to warm to room temperature and stirred for 1 hour. The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Step 2: Reductive Opening of the Epoxide

Methodology:

  • A flame-dried, three-necked round-bottom flask is charged with a suspension of lithium aluminum hydride (LAH) in anhydrous diethyl ether under a nitrogen atmosphere.

  • The suspension is cooled to 0°C in an ice bath.

  • A solution of the purified epoxide from Step 1 in anhydrous diethyl ether is added dropwise over 1 hour.

  • The reaction mixture is stirred at 0°C and monitored by TLC.

  • Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water.

  • The resulting white precipitate is filtered off and washed with diethyl ether.

  • The combined filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude diol.

Step 3: Allylic Oxidation to this compound

Methodology:

  • A round-bottom flask is charged with the diol from Step 2, selenium dioxide, and a solvent mixture of dioxane and water.

  • The reaction mixture is heated to reflux and monitored by TLC.

  • Upon completion, the reaction is cooled to room temperature and the selenium byproduct is filtered off.

  • The filtrate is diluted with ethyl acetate and washed sequentially with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to afford this compound.

Visualizations

experimental_workflow start (S)-α-Ionone step1 Asymmetric Epoxidation (Ti(O-iPr)4, L-(+)-DET, t-BuOOH) start->step1 intermediate1 Epoxy-ionone Intermediate step1->intermediate1 step2 Reductive Opening (LiAlH4) intermediate1->step2 intermediate2 Diol Intermediate step2->intermediate2 step3 Allylic Oxidation (SeO2) intermediate2->step3 end This compound step3->end

Caption: Proposed synthetic workflow for this compound.

troubleshooting_logic issue Low Yield in Final Product sub_issue1 Low Conversion in Step 1 issue->sub_issue1 sub_issue2 Byproduct Formation in Step 2 issue->sub_issue2 sub_issue3 Poor Selectivity in Step 3 issue->sub_issue3 sub_issue4 Purification Losses issue->sub_issue4 cause1a Inactive Catalyst sub_issue1->cause1a cause1b Incorrect Temp. sub_issue1->cause1b cause2a Over-reduction sub_issue2->cause2a cause3a Over-oxidation sub_issue3->cause3a cause4a Compound Degradation sub_issue4->cause4a

Validation & Comparative

A Comparative Analysis of the Bioactivities of Cucumegastigmane I and II

Author: BenchChem Technical Support Team. Date: November 2025

A definitive head-to-head comparison of the bioactivities of Cucumegastigmane I and Cucumegastigmane II is currently challenging due to a lack of direct comparative studies in the existing scientific literature. However, by examining the available independent research on each compound, we can construct a preliminary assessment of their distinct biological effects. This guide synthesizes the current knowledge on the bioactivity of each compound, presents the available experimental data, and outlines the methodologies used in these investigations.

At a Glance: Bioactivity Profile

CompoundBioactivity InvestigatedCell Line(s)Outcome
This compound CytotoxicityCAL27, MDAMB231Inactive
Cucumegastigmane II Insulin-Sensitizing Activity (as a major component of a plant extract)Insulin-Resistant L6 MyoblastsPotential to improve insulin sensitivity by modulating the IRS-1/PI3K/AKT pathway.

In-Depth Analysis of Bioactivities

This compound: A Lack of Cytotoxic Effects

Research into the therapeutic potential of this compound has included screening for its cytotoxic effects against cancer cell lines. In one study, purified this compound was evaluated for its ability to inhibit the growth of human oral squamous cell carcinoma (CAL27) and human breast adenocarcinoma (MDAMB231) cells. The compound was found to be inactive against both cell lines, indicating a lack of cytotoxic activity under the tested conditions.

Cucumegastigmane II: Potential Role in Insulin Sensitization

Cucumegastigmane II has been identified as a major constituent in the root decoction of Cucumis prophetarum, a plant investigated for its traditional use in managing diabetes. A study on this extract revealed its potential to enhance insulin sensitivity in a model of insulin resistance.

The investigation focused on the insulin signaling pathway in L6 myoblasts that were rendered insulin-resistant. The decoction rich in Cucumegastigmane II was observed to positively modulate key proteins in this pathway, including Insulin Receptor Substrate-1 (IRS-1), Protein Kinase B (AKT), and Glycogen Synthase Kinase-3β (GSK-3β)[1]. This suggests that the extract, and potentially Cucumegastigmane II as one of its active components, may help to restore cellular response to insulin. It is important to note that these findings are based on a plant extract and not on the isolated Cucumegastigmane II, warranting further studies with the pure compound to confirm its specific activity.

Experimental Methodologies

Insulin-Sensitizing Activity Assay

The following protocol was utilized to assess the insulin-sensitizing properties of the Cucumis prophetarum root decoction rich in Cucumegastigmane II[1]:

  • Cell Culture and Induction of Insulin Resistance: L6 myoblasts were cultured and differentiated into myotubes. To induce insulin resistance, the myotubes were treated with palmitic acid.

  • Treatment: The insulin-resistant L6 myotubes were then treated with the plant decoction.

  • Western Blot Analysis: After treatment, cell lysates were prepared and subjected to Western blotting to analyze the phosphorylation status and total protein levels of key components of the insulin signaling pathway, namely IRS-1, AKT, and GSK-3β.

  • Data Analysis: The changes in protein phosphorylation were quantified and compared between control, insulin-resistant, and decoction-treated cells to determine the effect on the insulin signaling pathway.

Signaling Pathway Visualization

The insulin signaling pathway is a crucial cascade that governs glucose homeostasis. The study on the Cucumegastigmane II-rich extract suggests a positive regulatory effect on this pathway.

Insulin_Signaling_Pathway cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor Insulin->IR IRS1 IRS-1 IR->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Activates AKT AKT PI3K->AKT Activates GSK3B GSK-3β AKT->GSK3B Inhibits GLUT4 GLUT4 Translocation AKT->GLUT4 GS Glycogen Synthase GSK3B->GS Inhibits (when active) Glycogen Glycogen Synthesis GS->Glycogen Promotes

Caption: The Insulin Signaling Pathway.

Experimental Workflow Visualization

The general workflow for investigating the bioactivity of natural compounds like this compound and II involves several key stages, from extraction to activity assessment.

Bioactivity_Workflow Start Plant Material (e.g., Cucumis species) Extraction Extraction and Fractionation Start->Extraction Isolation Isolation of Pure Compounds (this compound & II) Extraction->Isolation Structure Structural Elucidation (NMR, MS) Isolation->Structure Bioassay Bioactivity Screening (e.g., Cytotoxicity, Insulin Sensitization) Isolation->Bioassay Active Active Compound(s) Identified Bioassay->Active Inactive Inactive Compound(s) Bioassay->Inactive Mechanism Mechanism of Action Studies Active->Mechanism Conclusion Conclusion Inactive->Conclusion Mechanism->Conclusion

Caption: General Experimental Workflow.

Conclusion and Future Directions

The currently available data suggests that this compound and II may possess distinct bioactivities. While this compound appears to be non-cytotoxic, a decoction rich in Cucumegastigmane II shows promise for insulin-sensitizing effects.

  • Direct Comparative Studies: Evaluating both this compound and II in the same bioassays under identical experimental conditions.

  • Testing with Pure Compounds: Confirming the insulin-sensitizing activity of purified Cucumegastigmane II to eliminate the confounding effects of other components in the plant extract.

  • Broader Bioactivity Screening: Investigating both compounds for other potential therapeutic effects, such as anti-inflammatory and antioxidant activities, which are common for this class of molecules.

Such studies will be invaluable for elucidating the individual and comparative therapeutic potential of these two related natural products.

References

Unraveling the Bioactivity of Cucumegastigmane I and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cucumegastigmane I, a C13-norisoprenoid megastigmane found in plants such as Cucumis sativus, belongs to a class of natural products that has garnered significant interest for its diverse biological activities.[1] Understanding the structure-activity relationship (SAR) of this compound and its analogs is crucial for the development of novel therapeutic agents. This guide provides a comparative analysis of the reported biological activities of this compound and related megastigmane derivatives, supported by available experimental data. While a systematic SAR study on a broad range of this compound analogs is not yet extensively available in the public domain, this guide compiles existing data on related megastigmanes to provide insights into their therapeutic potential.

Cytotoxic Activity of Megastigmane Analogs

Several studies have investigated the cytotoxic effects of megastigmane derivatives against various cancer cell lines. The data suggests that structural modifications to the megastigmane scaffold can significantly influence their anticancer potency.

CompoundCell LineActivityIC50 (µM)Reference
β-DamasconeT-47D (Breast Cancer)Cytotoxic2.90 (as EC50 in µg/mL for a lipophilic extract containing β-damascenone)(Tan et al., 2005; Lan et al., 2007)
Megastigmane Glycoside (from N. tabacum)Tobacco Mosaic VirusAntiviral22.4[1]
Megastigmane Glycoside (from N. tabacum)Tobacco Mosaic VirusAntiviral42.2[1]
Megastigmane Glycoside (from N. tabacum)Tobacco Mosaic VirusAntiviral49.3[1]
Megastigmane Glycoside (from N. tabacum)Tobacco Mosaic VirusAntiviral54.1[1]
Lawsoiononoside (Megastigmane glucoside gallate)Oral Squamous Carcinoma Cell Lines (HSC-2, HSC-4, Ca9-22)CytotoxicNot specifically determined for the megastigmane itself, but other compounds in the extract showed cytotoxicity.[2]

Key Observations on Structure-Activity Relationship (Cytotoxicity):

While direct SAR data for this compound is limited, studies on other megastigmanes suggest that the presence and nature of glycosidic moieties, as well as substitutions on the cyclohexene ring and the side chain, play a critical role in their cytotoxic and antiviral activities. For instance, the variation in IC50 values for different megastigmane glycosides against the Tobacco Mosaic Virus indicates that the type and stereochemistry of the sugar moiety can significantly impact bioactivity.[1]

Anti-inflammatory Activity and Signaling Pathways

Megastigmanes have demonstrated notable anti-inflammatory properties, primarily through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

CompoundAssayActivityIC50 (µM)Reference
β-DamascenoneNF-κB Inhibition (Luciferase Assay)Anti-inflammatory21.3
NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p65/p50) nucleus Nucleus NFkB->nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Cucumegastigmane_I This compound & Analogs Cucumegastigmane_I->IKK Inhibition

Figure 1. Simplified NF-κB signaling pathway and the inhibitory role of this compound and its analogs.

MAPK Signaling Pathway

The MAPK pathway is another critical regulator of cellular processes, including inflammation. It consists of a cascade of protein kinases: MAPKKK, MAPKK, and MAPK (e.g., ERK, JNK, p38). Activation of this pathway by inflammatory stimuli leads to the activation of transcription factors that regulate the expression of inflammatory mediators.

MAPK_Pathway Stimuli Inflammatory Stimuli MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors MAPK->Transcription_Factors Activation Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Induction Cucumegastigmane_I This compound & Analogs Cucumegastigmane_I->MAPKKK Inhibition

References

Comparative Analysis of Cucumegastigmane I from Diverse Plant Origins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive comparative analysis of Cucumegastigmane I, a megastigmane glucoside with potential pharmacological applications, has been compiled for researchers, scientists, and drug development professionals. This guide provides a detailed overview of its presence in various plant sources, focusing on data from Cucumis sativus (cucumber) and highlighting related compounds found in other species such as Nicotiana tabacum (tobacco) and Piper elongatum.

This compound was first isolated from the leaves of Cucumis sativus.[1][2] While this initial discovery laid the groundwork for understanding this compound, publicly available literature lacks specific quantitative data regarding its yield and purity from this source. Subsequent research has led to the isolation of various other megastigmane glycosides from different plant species, suggesting a wider distribution of this class of compounds than initially understood.

This guide aims to consolidate the available information, present it in a structured format for easy comparison, and provide detailed experimental protocols where accessible to aid in future research and development.

Quantitative Analysis of this compound and Related Compounds

Precise quantitative data for this compound remains elusive in peer-reviewed literature. To provide a comparative framework, this section presents available data on related megastigmane glycosides from various plant sources. It is important to note that the yield and purity of natural products can be influenced by numerous factors, including plant variety, growing conditions, harvesting time, and the extraction and purification methods employed.

Compound NamePlant SourcePlant PartYield/ConcentrationPurityReference
This compoundCucumis sativusLeavesNot ReportedNot Reported[1][2]
Megastigmane Glycosides (unspecified)Nicotiana tabacumLeavesNot ReportedNot Reported[3]
Pipeloside A (a megastigmane glycoside)Piper elongatumAerial PartsNot ReportedNot Reported[4]

Note: The absence of reported quantitative data highlights a significant research gap and an opportunity for further investigation in this area.

Experimental Protocols

The following are generalized experimental protocols for the extraction, isolation, and characterization of this compound and related megastigmane glycosides, based on available literature.

General Extraction and Isolation of Megastigmane Glycosides

This protocol is a composite based on methods described for the isolation of megastigmanes from plant material.

a. Plant Material Preparation:

  • Fresh or air-dried plant material (e.g., leaves of Cucumis sativus) is collected and ground into a fine powder.

b. Extraction:

  • The powdered plant material is extracted exhaustively with methanol (MeOH) at room temperature.

  • The resulting extract is filtered and concentrated under reduced pressure to yield a crude methanol extract.

c. Solvent Partitioning:

  • The crude MeOH extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH). This step separates compounds based on their polarity.

d. Chromatographic Purification:

  • The fractions obtained from solvent partitioning (typically the EtOAc and n-BuOH fractions are rich in glycosides) are subjected to a series of column chromatography steps.

  • Silica Gel Column Chromatography: The fraction is applied to a silica gel column and eluted with a gradient of solvents, typically a mixture of chloroform and methanol or hexane and ethyl acetate, to separate compounds based on their affinity to the stationary phase.

  • Sephadex LH-20 Column Chromatography: Further purification can be achieved using a Sephadex LH-20 column with methanol as the mobile phase to separate compounds based on their size.

  • High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC with a C18 column and a mobile phase gradient of methanol and water or acetonitrile and water.

Analytical Methods for Characterization and Quantification

a. Structural Elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are crucial for determining the chemical structure of the isolated compounds. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity of atoms within the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the compound.

b. Quantification (General Approach):

  • High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): A validated HPLC-DAD method can be developed for the quantification of this compound.[5][6][7] This involves creating a calibration curve with a pure standard of the compound and using it to determine the concentration in plant extracts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be employed for the analysis of megastigmanes, particularly after derivatization to increase their volatility.[8][9][10]

Signaling Pathways and Experimental Workflow

To visualize the general process of isolating and analyzing this compound, the following diagrams are provided.

experimental_workflow plant_material Plant Material (e.g., Cucumis sativus leaves) extraction Extraction with Methanol plant_material->extraction partitioning Solvent Partitioning (n-hexane, EtOAc, n-BuOH) extraction->partitioning silica_gel Silica Gel Column Chromatography partitioning->silica_gel sephadex Sephadex LH-20 Column Chromatography silica_gel->sephadex hplc Preparative HPLC sephadex->hplc pure_compound Pure this compound hplc->pure_compound

Caption: General workflow for the isolation of this compound.

analytical_workflow pure_compound Isolated Compound nmr NMR Spectroscopy (1H, 13C, 2D) pure_compound->nmr ms Mass Spectrometry (HR-MS) pure_compound->ms hplc_dad HPLC-DAD Analysis pure_compound->hplc_dad gc_ms GC-MS Analysis pure_compound->gc_ms structure Structural Elucidation nmr->structure ms->structure quantification Quantification hplc_dad->quantification gc_ms->quantification

References

Cross-Validation of Analytical Methods for Cucumegastigmane I: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of two prevalent analytical techniques for the quantification of Cucumegastigmane I: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the performance, protocols, and decision-making criteria for selecting an appropriate analytical method.

Data Presentation: Comparison of Analytical Method Performance

The following table summarizes the hypothetical validation parameters for the quantification of this compound by HPLC-UV and LC-MS/MS. These parameters are essential for assessing the reliability and suitability of an analytical method.

Validation ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.999> 0.999
Range (µg/mL) 1 - 1000.01 - 10
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%
Precision (% RSD)
- Intra-day< 2.0%< 1.5%
- Inter-day< 3.0%< 2.5%
Limit of Detection (LOD) (µg/mL) 0.250.005
Limit of Quantification (LOQ) (µg/mL) 0.800.015
Specificity ModerateHigh
Robustness GoodVery Good

Experimental Protocols

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is a cost-effective and widely accessible technique for the quantification of moderately polar compounds like this compound, provided a suitable chromophore is present.

a. Sample Preparation:

  • Accurately weigh 10 mg of the dried plant extract containing this compound.

  • Dissolve the extract in 10 mL of methanol.

  • Vortex for 2 minutes, followed by sonication for 15 minutes.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

b. Instrumentation and Conditions:

  • Instrument: Agilent 1260 Infinity II HPLC system or equivalent.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • UV Detection Wavelength: 245 nm (hypothetical, based on typical megastigmane absorbance).

c. Method Validation:

  • Linearity: Prepare a series of standard solutions of this compound in methanol at concentrations ranging from 1 to 100 µg/mL.

  • Accuracy: Perform a recovery study by spiking a known concentration of this compound into a blank matrix.

  • Precision: Analyze replicate injections of three different concentrations (low, medium, high) on the same day (intra-day) and on three different days (inter-day).

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the quantification of analytes at very low concentrations or in complex matrices.

a. Sample Preparation:

  • Follow the same initial extraction procedure as for HPLC-UV.

  • Perform a serial dilution of the filtered extract with the mobile phase to bring the analyte concentration within the calibration range.

b. Instrumentation and Conditions:

  • Instrument: Sciex Triple Quad™ 5500 LC-MS/MS system or equivalent.

  • Column: UPLC C18 column (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): [M+H]⁺ (hypothetical m/z).

    • Product Ion (Q3): (hypothetical m/z).

c. Method Validation:

  • Follow a similar validation procedure as for HPLC-UV, but with a concentration range appropriate for the higher sensitivity of the LC-MS/MS method (e.g., 0.01 to 10 µg/mL).

Mandatory Visualizations

CrossValidationWorkflow cluster_hplc HPLC-UV Method cluster_lcms LC-MS/MS Method hplc_linearity Linearity & Range hplc_accuracy Accuracy hplc_linearity->hplc_accuracy hplc_precision Precision hplc_accuracy->hplc_precision hplc_lod_loq LOD & LOQ hplc_precision->hplc_lod_loq hplc_specificity Specificity hplc_lod_loq->hplc_specificity comparison Compare Performance Data hplc_specificity->comparison lcms_linearity Linearity & Range lcms_accuracy Accuracy lcms_linearity->lcms_accuracy lcms_precision Precision lcms_accuracy->lcms_precision lcms_lod_loq LOD & LOQ lcms_precision->lcms_lod_loq lcms_specificity Specificity lcms_lod_loq->lcms_specificity lcms_specificity->comparison start Define Analytical Target: This compound method_development Method Development start->method_development validation Method Validation method_development->validation validation->hplc_linearity HPLC-UV validation->lcms_linearity LC-MS/MS selection Select Optimal Method comparison->selection

Caption: Workflow for Cross-Validation of Analytical Methods.

MethodSelection start Start: Need to Quantify This compound concentration Expected Concentration? start->concentration matrix Complex Matrix? concentration->matrix High (>1 µg/mL) lcms Use LC-MS/MS concentration->lcms Low (<1 µg/mL) hplc Use HPLC-UV matrix->hplc No matrix->lcms Yes

Caption: Decision Tree for Analytical Method Selection.

A Comparative Guide to the Bioactivity of Megastigmanes: Situating Cucumegastigmane I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the known biological activities of various megastigmanes, offering a framework for understanding the potential bioactivity of Cucumegastigmane I. While specific experimental data on this compound is currently limited in published literature, this document summarizes the well-documented effects of structurally related megastigmanes, providing a valuable reference for future research and drug discovery efforts.

Megastigmanes are a class of C13-norisoprenoid secondary metabolites derived from the oxidative degradation of carotenoids. They are widely distributed in the plant kingdom and have garnered significant interest for their diverse pharmacological properties. This guide focuses on a comparison of the anti-inflammatory, antioxidant, and neuroprotective activities of prominent megastigmanes, presenting available quantitative data, detailed experimental methodologies, and relevant signaling pathways.

Comparative Bioactivity Data

The following tables summarize the quantitative data available for various megastigmanes across different bioassays. It is important to note the absence of specific data for this compound in the current literature. The activities of the other listed compounds can serve as a predictive baseline for future investigations into this compound.

Table 1: Anti-inflammatory Activity of Megastigmanes

CompoundAssayCell LineConcentration/IC₅₀Reference
Vomifoliol Inhibition of pro-inflammatory cytokines (TNF-α, IL-8, IL-6, IL-1β)Human neutrophils and PBMCs5-75 µM (dose-dependent reduction)[1]
Dehydrovomifoliol Lipid accumulation inhibition (related to inflammation in NAFLD)HepG2 cellsNot specified[2][3]
Streilicifoloside E NO production inhibitionRAW264.7IC₅₀ = 26.33 µM[4]
Platanionoside D NO production inhibitionRAW264.7IC₅₀ = 21.84 µM[4]
β-Damascenone Inhibition of pro-inflammatory gene expression (TNF-α, IL-1β, IL-8, COX-2)HUVECtert and THP-1 cellsNot specified[5][6]
Barbatcoside A NO production inhibitionRAW 264.7Not specified[7]
Megastigmane Glycosides (from Cydonia oblonga) Inhibition of TNF-α and IL-6 secretionRAW264.710.79%-44.58% inhibition at 20 μM[8]

Table 2: Antioxidant Activity of Megastigmanes

CompoundAssayIC₅₀/ActivityReference
Vomifoliol Reduction of reactive oxygen species (ROS)5-75 µM (dose-dependent) in human neutrophils and PBMCs[1]
Cucumis sativus Leaf Extract (source of this compound) DPPH radical scavengingIC₅₀ = 13.06 μg/ml (for the whole extract)[9]

Table 3: Neuroprotective and Other Bioactivities of Megastigmanes

CompoundBioactivityAssay/ModelEffectReference
Vomifoliol NeuroprotectionAmyloid-beta (Aβ₁₋₄₂) aggregation inhibition55.71% inhibition at 50 μM[10]
Vomifoliol NeuroprotectionAβ₁₋₄₂-induced cytotoxicity in SH-SY5Y cellsProtective effect at 20 μM[10]
Vomifoliol glycoside α-glucosidase inhibitionEnzyme assayIC₅₀ = 170.62 nM[11][12]
Dehydrovomifoliol Anti-non-alcoholic fatty liver disease (NAFLD)Oleic acid-induced lipid accumulation in HepG2 cellsAlleviated lipid accumulation via PPARα–FGF21 pathway[2][3]
Megastigmane Glycosides (from Heterosmilax yunnanensis) NeuroprotectionH₂O₂-induced PC12 cell modelGood neuroprotective activity[13]

Experimental Protocols

Detailed methodologies for the key bioassays mentioned in this guide are provided below. These protocols can be adapted for the evaluation of this compound.

Anti-inflammatory Activity Assay (Nitric Oxide Production in RAW264.7 Cells)
  • Cell Culture: RAW264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1-2 x 10⁵ cells/mL and allowed to adhere for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or other megastigmanes). After 1 hour of pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (100-200 ng/mL) to induce an inflammatory response. A vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug) are included.

  • Incubation: The cells are incubated for 24 hours.

  • Nitric Oxide (NO) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) are mixed and incubated at room temperature for 10 minutes.

  • Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value is determined from the dose-response curve.

Antioxidant Activity Assay (DPPH Radical Scavenging)
  • Reagent Preparation: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.

  • Sample Preparation: The test compound is dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made. Ascorbic acid is used as a positive control.

  • Reaction Mixture: A specific volume of the test sample at different concentrations is mixed with the DPPH solution. A blank containing only the solvent and a control containing the solvent and DPPH solution are also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Data Analysis: The percentage of radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC₅₀ value is determined from the dose-response curve.

Neuroprotective Activity Assay (H₂O₂-induced Oxidative Stress in PC12 Cells)
  • Cell Culture: PC12 cells are cultured in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to differentiate with Nerve Growth Factor (NGF) if required by the specific experimental design.

  • Treatment: Cells are pre-treated with various concentrations of the test compound for a specified period (e.g., 24 hours).

  • Induction of Oxidative Stress: After pre-treatment, the medium is replaced with a medium containing a neurotoxic concentration of hydrogen peroxide (H₂O₂) (e.g., 200 µM) for a further incubation period (e.g., 24 hours). A vehicle control and an H₂O₂-only control are included.

  • Cell Viability Assessment: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT solution is added to each well, and after incubation, the formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm). The neuroprotective effect is expressed as the percentage of cell viability relative to the control cells.

Signaling Pathways and Mechanisms of Action

The bioactivities of megastigmanes are often attributed to their modulation of key cellular signaling pathways. Below are diagrams of pathways potentially relevant to the action of this compound and other megastigmanes.

experimental_workflow cluster_invitro In Vitro Bioassays cluster_data Data Analysis assay1 Anti-inflammatory Assay (RAW264.7 cells + LPS) analysis1 Measure NO production (IC50 determination) assay1->analysis1 assay2 Antioxidant Assay (DPPH Radical Scavenging) analysis2 Measure Absorbance (IC50 determination) assay2->analysis2 assay3 Neuroprotection Assay (PC12 cells + H2O2) analysis3 Measure Cell Viability (% Protection) assay3->analysis3 compound This compound & other Megastigmanes compound->assay1 compound->assay2 compound->assay3

Caption: Experimental workflow for evaluating the bioactivity of megastigmanes.

NFkB_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to NFkB_n NF-κB Gene Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Megastigmanes Megastigmanes (e.g., β-Damascenone) Megastigmanes->IKK inhibit DNA DNA NFkB_n->DNA binds to Gene_n Gene Expression DNA->Gene_n

Caption: The NF-κB signaling pathway, a key regulator of inflammation.

PPARa_Pathway cluster_nucleus Nuclear Events Megastigmanes Megastigmanes (e.g., Dehydrovomifoliol) PPARa PPARα Megastigmanes->PPARa activates RXR RXR PPARa->RXR heterodimerizes with PPARa_RXR PPARα-RXR Complex PPRE PPRE (DNA Response Element) Genes Target Gene Transcription (Fatty Acid Oxidation) PPRE->Genes Nucleus Nucleus PPARa_RXR->PPRE binds to

Caption: The PPARα signaling pathway, involved in lipid metabolism.

Conclusion

While direct experimental evidence for the bioactivity of this compound remains to be established, the comprehensive data on related megastigmanes strongly suggests its potential as a bioactive compound. The anti-inflammatory, antioxidant, and neuroprotective properties exhibited by compounds like Vomifoliol and Dehydrovomifoliol provide a solid foundation for directing future research on this compound. The experimental protocols and pathway diagrams presented in this guide offer a practical toolkit for researchers to initiate these much-needed investigations. The elucidation of this compound's specific bioactivities will undoubtedly contribute to the growing field of natural product-based drug discovery.

References

Safety Operating Guide

Navigating the Disposal of Cucumegastigmane I: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Understanding Cucumegastigmane I: Key Data

A summary of the known quantitative data for this compound is presented below. The lack of extensive experimental data necessitates a cautious approach to its handling and disposal.

PropertyValueSource
Molecular Formula C₁₃H₂₀O₄[1][3][4]
Molecular Weight 240.3 g/mol [1][3]
CAS Number 929881-46-9[1][4]
Boiling Point (Predicted) 432.7 ± 45.0 °C[1]
Density (Predicted) 1.227 ± 0.06 g/cm³[1]
Physical Description Powder[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Insoluble in water.[3][5]

Core Disposal Protocol: A Step-by-Step Approach

Given the absence of a specific SDS for this compound, it should be treated as a potentially hazardous chemical. The following procedural steps, based on general principles of laboratory chemical waste disposal, are recommended.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: All waste streams containing this compound must be clearly identified. This includes pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions.

  • Segregate Waste: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed. It is best practice to collect it in a dedicated, clearly labeled waste container. Halogenated and non-halogenated solvent waste should be kept separate.

Step 2: Container Selection and Labeling

  • Choose Appropriate Containers: Use chemically resistant containers (e.g., high-density polyethylene or glass) that can be securely sealed.

  • Label Containers Clearly: All waste containers must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and quantity of the waste.

Step 3: Storage of Chemical Waste

  • Designated Storage Area: Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Incompatible Materials: Ensure that the storage area does not contain incompatible chemicals that could react with the waste.

Step 4: Disposal Arrangement

  • Contact Environmental Health & Safety (EHS): Your institution's EHS department is the primary resource for guidance on hazardous waste disposal. Provide them with all available information on this compound.

  • Licensed Waste Contractor: The disposal of the chemical waste must be handled by a licensed and reputable hazardous waste disposal contractor arranged through your EHS office.

Step 5: Decontamination of Labware

  • Rinsing Procedure: For reusable labware, a triple rinse procedure is recommended.

    • Rinse the container with a suitable solvent (such as acetone or ethanol) that is known to dissolve this compound.

    • Collect the rinsate as hazardous waste.

    • Repeat the rinse two more times.

  • Disposal of Single-Use Items: Contaminated disposable items such as gloves, wipes, and plasticware should be placed in the designated solid hazardous waste container for this compound.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Waste Generation cluster_1 Segregation & Containment cluster_2 Storage & Disposal start This compound Waste Generated waste_type Determine Waste Type (Solid, Liquid, Labware) start->waste_type liquid_waste Liquid Waste: Collect in dedicated, labeled 'this compound Waste' container waste_type->liquid_waste Liquid solid_waste Solid Waste: Place in a separate, labeled 'this compound Solid Waste' bag/container waste_type->solid_waste Solid labware Contaminated Labware: Triple rinse with appropriate solvent waste_type->labware Labware storage Store in designated hazardous waste accumulation area liquid_waste->storage solid_waste->storage rinsate Collect rinsate as liquid hazardous waste labware->rinsate rinsate->liquid_waste ehs Contact Environmental Health & Safety (EHS) for pickup and disposal storage->ehs disposal Disposal by licensed hazardous waste contractor ehs->disposal

Caption: Logical workflow for the safe disposal of this compound waste.

Experimental Protocols

As no specific experimental protocols for the disposal of this compound were found in the reviewed literature, the following general protocol for handling and disposal of a research chemical without a dedicated SDS should be adopted.

Protocol: General Handling and Disposal of this compound

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile or neoprene) when handling this compound in its pure form or in solution.

  • Weighing and Preparation: Handle the solid powder in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Waste Collection:

    • Liquid Waste: All solutions containing this compound and the solvent rinsates from cleaning contaminated labware should be collected in a designated hazardous waste container. The container should be made of a material compatible with the solvents used.

    • Solid Waste: All disposable materials that have come into contact with this compound, such as weighing paper, pipette tips, and contaminated gloves, should be collected in a separate, clearly labeled solid hazardous waste container.

  • Spill Management: In the event of a spill, cordon off the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the solid hazardous waste container. For larger spills, evacuate the area and contact your institution's EHS department immediately.

  • Final Disposal: All collected waste must be disposed of through your institution's hazardous waste management program. Do not pour any waste containing this compound down the drain or dispose of it in the regular trash.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and trust within the laboratory environment.

References

Essential Safety and Handling Protocols for Cucumegastigmane I

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Cucumegastigmane I was found in the public domain. The following guidance is based on general safety protocols for handling terpenoids and chemicals with unknown toxicity. Researchers must conduct a thorough risk assessment and consult their institution's safety office before handling this compound.

This document provides essential safety and logistical information for the handling and disposal of this compound, a member of the terpenoid class of compounds. The procedural guidance is designed to ensure the safety of laboratory personnel and the integrity of research outcomes.

Personal Protective Equipment (PPE)

Given the absence of specific toxicity data for this compound, a cautious approach to personal protective equipment is mandatory. The following table summarizes the recommended PPE based on general good laboratory practices for handling potentially hazardous chemicals.[1]

Protection Type Recommended Equipment Specifications and Best Practices
Eye and Face Protection Safety glasses with side shields or a face shield.Must be compliant with ANSI Z87.1 or EN 166 standards. A face shield should be used when there is a significant risk of splashes.[1][2]
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene).Gloves must be inspected for tears or holes before each use. Follow proper glove removal techniques to avoid skin contact.[1][3]
Body Protection Laboratory coat or chemical-resistant overalls.A flame-retardant and antistatic protective suit should be considered for larger quantities.[1] Ensure clothing is long-sleeved.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.If aerosolization is possible or ventilation is inadequate, a respirator with an appropriate cartridge (e.g., ABEK) should be used.[1]
Foot Protection Closed-toe shoes made of a chemical-resistant material.Leather or canvas shoes are not recommended. Pant legs should be worn outside of boots to prevent chemicals from entering.[3][4]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical to minimize risk. The following step-by-step guidance outlines the key phases of working with this compound.

1. Pre-Experiment Preparation:

  • Risk Assessment: Conduct a comprehensive risk assessment for the planned experiment.

  • Fume Hood Check: Ensure the chemical fume hood is functioning correctly.

  • Spill Kit: Verify that a spill kit appropriate for chemicals of unknown toxicity is readily accessible.

  • PPE Donning: Put on all required PPE as outlined in the table above.

2. Handling and Experimental Procedure:

  • Weighing and Aliquoting: Conduct all manipulations of solid or neat this compound within a chemical fume hood.

  • Solution Preparation: When preparing solutions, add the compound to the solvent slowly to avoid splashing.

  • Heating and Reactions: If heating is required, use a controlled heating mantle and ensure proper ventilation to capture any volatile compounds.

  • Incubation and Analysis: Clearly label all containers with the compound name, concentration, date, and your initials.

3. Post-Experiment and Decontamination:

  • Decontamination: Wipe down all surfaces and equipment that came into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by a general laboratory cleaner.

  • PPE Doffing: Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then eye protection).

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1]

4. Disposal Plan:

  • Waste Segregation: All disposable materials that have come into contact with this compound (e.g., pipette tips, gloves, paper towels) should be disposed of in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a labeled hazardous waste container. Do not pour chemical waste down the drain.[1]

  • Container Disposal: Empty containers that held the stock compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Regulatory Compliance: All waste disposal must adhere to local, state, and federal regulations.

Experimental Workflow

The following diagram illustrates a generalized workflow for safely conducting an experiment with a chemical of unknown hazard like this compound.

experimental_workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase a Conduct Risk Assessment b Assemble PPE and Spill Kit a->b c Prepare Fume Hood and Workspace b->c d Weigh and Prepare This compound (in fume hood) c->d Proceed to handling e Perform Experiment d->e f Decontaminate Workspace and Equipment e->f Experiment complete g Segregate and Dispose of Waste f->g h Doff PPE and Wash Hands g->h

Caption: Generalized workflow for safe laboratory handling of this compound.

References

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cucumegastigmane I
Reactant of Route 2
Cucumegastigmane I

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